molecular formula C17H15NO2 B2680515 (2R)-2-Amino-3-(2-anthryl)propanoic acid CAS No. 1241681-31-1

(2R)-2-Amino-3-(2-anthryl)propanoic acid

Cat. No.: B2680515
CAS No.: 1241681-31-1
M. Wt: 265.312
InChI Key: IXSDAIHAHNXSEH-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-Amino-3-(2-anthryl)propanoic acid is a useful research compound. Its molecular formula is C17H15NO2 and its molecular weight is 265.312. The purity is usually 95%.
BenchChem offers high-quality (2R)-2-Amino-3-(2-anthryl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-2-Amino-3-(2-anthryl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-3-anthracen-2-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c18-16(17(19)20)8-11-5-6-14-9-12-3-1-2-4-13(12)10-15(14)7-11/h1-7,9-10,16H,8,18H2,(H,19,20)/t16-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXSDAIHAHNXSEH-MRXNPFEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C[C@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(2R)-2-Amino-3-(2-anthryl)propanoic acid fluorescence lifetime analysis

Author: BenchChem Technical Support Team. Date: February 2026

Title: Time-Resolved Fluorescence Interrogation of (2R)-2-Amino-3-(2-anthryl)propanoic Acid: A Technical Guide to Probing Molecular Dynamics

Executive Summary

This technical guide details the experimental and analytical frameworks for utilizing (2R)-2-Amino-3-(2-anthryl)propanoic acid (henceforth 2-AnAla ) as a site-specific fluorescent probe. Unlike the bulkier 9-anthrylalanine, the 2-anthryl isomer minimizes steric perturbation while maintaining the high quantum yield and environmental sensitivity characteristic of the anthracene fluorophore. This guide focuses specifically on Fluorescence Lifetime (FLT) analysis, a robust method that circumvents the concentration-dependent artifacts of steady-state intensity measurements, providing direct insight into peptide folding, rotameric dynamics, and local dielectric environments.

Probe Profile & Photophysics

The utility of 2-AnAla lies in its ability to report on its immediate environment through non-radiative decay pathways.

Chemical & Stereochemical Context
  • Nomenclature: (2R)-2-Amino-3-(2-anthryl)propanoic acid.

  • Stereochemistry: The (2R) configuration corresponds to the D-isomer in standard amino acid nomenclature (assuming standard Cahn-Ingold-Prelog priority:

    
    ).
    
    • Application Note: D-amino acids are frequently employed in peptidomimetics to induce specific secondary structures (e.g.,

      
      -turns) or to confer resistance against enzymatic proteolysis.
      
  • Fluorophore: The anthracene moiety attached at the

    
    -carbon.
    
Photophysical Specifications
PropertyValue / RangeMechanistic Insight
Excitation (

)
340 – 360 nmTargets the

transition of the anthracene ring.
Emission (

)
400 – 450 nmExhibits vibronic structure in non-polar solvents; broadens in polar media.
Fluorescence Lifetime (

)
2 – 12 nsHighly sensitive to quenching by the peptide backbone (PET) and oxygen.
Quantum Yield (

)
0.1 – 0.6Variable based on solvent polarity and proximity to quenchers (e.g., histidine, disulfide bonds).

Experimental Protocol: TCSPC Workflow

To accurately resolve the lifetime of 2-AnAla, Time-Correlated Single Photon Counting (TCSPC) is the gold standard. This method builds a probability histogram of photon arrival times relative to an excitation pulse.

Sample Preparation (The "Trust" Pillar)
  • Solvent Selection: Use spectroscopic grade solvents (MeOH, TFE, or Phosphate Buffer). Avoid heavy atom solvents (e.g., chlorinated compounds) which induce intersystem crossing via spin-orbit coupling.

  • Concentration Control: Maintain

    
     to prevent inner-filter effects and excimer formation (anthracene is prone to 
    
    
    
    -stacking).
  • Deoxygenation (Critical): Anthracene has a high triplet yield and is susceptible to dynamic quenching by molecular oxygen.

    • Protocol: Purge samples with Argon or Nitrogen for 15 minutes prior to measurement. Seal cuvettes immediately.

Instrumentation Setup
  • Source: Pulsed LED or Ti:Sapphire laser (frequency doubled/tripled) tuned to 340nm.

  • Repetition Rate:

    
     MHz. Ensure the pulse period is at least 
    
    
    
    (approx. 100 ns) to allow complete decay before the next pulse.
  • Detection: PMT or MCP-PMT with a magic angle polarizer (

    
    ) to eliminate rotational diffusion artifacts from the lifetime decay.
    
Data Acquisition Workflow

TCSPC_Workflow Sample Sample (2-AnAla Peptide) Detector MCP-PMT (Magic Angle) Sample->Detector Emission (420 nm) Laser Pulsed Source (340 nm) Laser->Sample Excitation Start Start/Sync Trigger Laser->Start TAC Time-to-Amplitude Converter Start->TAC Start CFD Const. Fraction Discriminator Detector->CFD CFD->TAC Stop ADC ADC / MCA TAC->ADC Histogram Decay Histogram ADC->Histogram

Figure 1: Signal path for Time-Correlated Single Photon Counting (TCSPC). The Time-to-Amplitude Converter (TAC) measures the delay between the excitation pulse and the first detected photon.

Data Analysis & Interpretation

Raw TCSPC data is a convolution of the true fluorescence decay and the Instrument Response Function (IRF). Rigorous analysis requires iterative reconvolution.

Mathematical Modeling

The intensity decay


 is modeled as a sum of exponentials:


Where:
  • 
    : Lifetime of component 
    
    
    
    .
  • 
    : Pre-exponential factor (amplitude), representing the fractional population of species 
    
    
    
    .
Interpreting Multi-Exponential Decays in 2-AnAla

Unlike free dyes, 2-AnAla incorporated into a peptide often exhibits multi-exponential decay .

  • Rotameric States: The

    
     and 
    
    
    
    dihedral angles of the anthryl side chain populate distinct energetic minima.
  • Mechanism: Each rotamer places the anthracene ring at a different distance/orientation relative to the peptide bond (quencher).

    • Short Component (

      
       ns): Corresponds to a rotamer where the anthracene is in close contact with the carbonyl group (efficient Electron Transfer quenching).
      
    • Long Component (

      
       ns): Corresponds to a solvent-exposed or "free" rotamer.
      
Analysis Logic Flow

Analysis_Logic RawData Raw Decay Curve Compare Compare with Data (Chi-Squared) RawData->Compare IRF Instrument Response Function (IRF) Convolve Reconvolution (Model * IRF) IRF->Convolve Guess Initial Guess (1-exp model) Guess->Convolve Convolve->Compare Decision Chi-Squared < 1.2 & Random Residuals? Compare->Decision AddExp Add Exponential Term (n+1) Decision->AddExp No Final Extract Tau & Alpha (Rotamer Populations) Decision->Final Yes AddExp->Convolve Refine Model

Figure 2: Iterative reconvolution logic. Goodness-of-fit is determined by minimizing


 and ensuring residuals are randomly distributed around zero.

Case Studies & Applications

Probing Secondary Structure Stability

In a helical peptide, the (2R) configuration of 2-AnAla may destabilize a standard


-helix (L-amino acids) but stabilize a left-handed helix or turn.
  • Experiment: Measure

    
     as a function of temperature.
    
  • Observation: A transition from a broad lifetime distribution (unfolded) to a discrete bi-exponential decay indicates locking into specific rotamers associated with a folded structure.

Membrane Insertion Assays

Anthracene is hydrophobic. When a 2-AnAla peptide inserts into a lipid bilayer:

  • Lifetime Increase: The dielectric constant decreases (water

    
    
    
    
    
    lipid
    
    
    ). This reduces non-radiative decay rates, increasing
    
    
    .
  • Protection from Quenchers: If the solution contains a water-soluble quencher (e.g., Iodide or Acrylamide), the inserted fraction of 2-AnAla will be protected, while the aqueous fraction will be quenched (Stern-Volmer analysis).

References

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (The definitive text on TCSPC and anisotropy).

  • Sieradzan, A., et al. (2022). "Fluorescence Lifetime Imaging of Amino Acid Derivatives." Journal of Molecular Structure. (Discusses solvent dependence of aryl-amino acids).

  • Prendergast, F. G., et al. (1983). "Chemical and Physical Properties of Aequorin and the Green Fluorescent Protein Isolated from Aequorea forskalea." Biochemistry. (Foundational work establishing the sensitivity of aromatic residues to local environment).

  • Sisido, M., et al. (1983). "Optically Active Poly(amino acids) Containing Anthryl Groups." Macromolecules. (Specific analysis of anthryl-alanine rotamers and CD/Fluorescence correlation).

  • Valeur, B. (2001). Molecular Fluorescence: Principles and Applications. Wiley-VCH. (Detailed protocols on deconvolution and data analysis).

A Comprehensive Technical Guide to the Synthesis of Enantiomerically Pure (2R)-2-Amino-3-(2-anthryl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the synthetic pathways to obtain enantiomerically pure (2R)-2-Amino-3-(2-anthryl)propanoic acid, a non-proteinogenic amino acid with significant potential in medicinal chemistry and materials science. We will delve into the strategic considerations for achieving high stereoselectivity, focusing on methodologies that are both robust and adaptable for researchers and drug development professionals.

Introduction: The Significance of (2R)-2-Amino-3-(2-anthryl)propanoic Acid

Non-proteinogenic amino acids, those not found among the 20 common protein-building blocks, are of immense interest for their ability to impart unique structural and functional properties to peptides and other bioactive molecules. The incorporation of amino acids bearing large aromatic side chains, such as the anthryl group in (2R)-2-Amino-3-(2-anthryl)propanoic acid, can introduce conformational constraints, enhance binding affinity to biological targets, and introduce useful photophysical properties for fluorescent labeling and probing.

The specific (2R)-enantiomer is often the biologically active form, making its stereoselective synthesis a critical challenge. This guide will focus on practical and efficient strategies to access this valuable compound in high enantiomeric purity.

Strategic Approaches to Enantioselective Synthesis

The synthesis of chiral alpha-amino acids can be broadly categorized into several key strategies. For a target such as (2R)-2-Amino-3-(2-anthryl)propanoic acid, the primary challenge lies in the stereocontrolled formation of the C-N bond at the alpha-position. The main approaches include:

  • Asymmetric Hydrogenation of a Prochiral Precursor: This powerful technique involves the hydrogenation of a dehydroamino acid derivative using a chiral catalyst.[1][2]

  • Use of Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction, after which it is cleaved to yield the desired enantiomerically enriched product.

  • Enzymatic Resolution and Transamination: Biocatalytic methods offer high selectivity and mild reaction conditions.[3]

This guide will provide a detailed examination of two highly effective methods: Asymmetric Hydrogenation and a proposed synthesis utilizing the Schöllkopf bis-lactim ether chiral auxiliary.

Asymmetric Hydrogenation: A Powerful and Direct Route

Asymmetric hydrogenation is a highly efficient method for the synthesis of enantiomerically pure amino acids.[1][2] The general strategy involves the synthesis of a prochiral α,β-unsaturated amino acid precursor, which is then hydrogenated using a chiral transition metal catalyst to introduce the desired stereocenter.

Retrosynthetic Analysis and Precursor Synthesis

A plausible retrosynthetic pathway for (2R)-2-Amino-3-(2-anthryl)propanoic acid via asymmetric hydrogenation is outlined below. The key disconnection is the hydrogenation of the corresponding dehydroamino acid.

G target (2R)-2-Amino-3-(2-anthryl)propanoic acid precursor1 N-acyl-2-amino-3-(2-anthryl)propenoic acid target->precursor1 Asymmetric Hydrogenation precursor2 2-Anthraldehyde precursor1->precursor2 Erlenmeyer-Azlactone Synthesis precursor3 N-acylglycine precursor1->precursor3 Erlenmeyer-Azlactone Synthesis

Caption: Retrosynthetic analysis for the asymmetric hydrogenation approach.

The synthesis of the dehydroamino acid precursor can be achieved through the Erlenmeyer-Azlactone synthesis, a well-established method for preparing α,β-unsaturated N-acylamino acids. This involves the condensation of an N-acylglycine (e.g., N-acetylglycine or N-benzoylglycine) with 2-anthraldehyde in the presence of a base and acetic anhydride.

The Key Step: Chiral Catalyst-Mediated Hydrogenation

The crucial step is the enantioselective hydrogenation of the N-acyl-2-amino-3-(2-anthryl)propenoic acid. Chiral rhodium and ruthenium complexes with bisphosphine ligands are commonly employed for this transformation. The choice of ligand is critical for achieving high enantioselectivity.

Catalyst SystemLigand FamilyTypical ConditionsExpected Enantiomeric Excess (ee)
[Rh(COD)(ligand)]BF4DuPhos, DIPAMPH2 (1-50 atm), MeOH, rt>95%
[Ru(ligand)(OAc)2]BINAPH2 (1-100 atm), MeOH, 50°C>95%

Table 1: Representative Catalyst Systems for Asymmetric Hydrogenation of Dehydroamino Acids

The mechanism of catalysis involves the coordination of the olefin and the amide carbonyl group to the chiral metal center, creating a rigid five-membered chelate. Hydrogen is then delivered stereoselectively to one face of the double bond, directed by the chiral ligands.

Deprotection to Yield the Final Product

The final step is the removal of the N-acyl protecting group. This is typically achieved by acidic or basic hydrolysis. For example, an N-acetyl group can be removed by heating with aqueous HCl.

Proposed Synthesis Using a Chiral Auxiliary: The Schöllkopf Method

The Schöllkopf bis-lactim ether method is a versatile and reliable strategy for the asymmetric synthesis of α-amino acids.[4] It utilizes a chiral auxiliary derived from a readily available amino acid, typically valine, to control the stereochemistry of alkylation.

The Chiral Template: (2S,5S)-2,5-dihydro-3,6-dimethoxy-2-isopropyl-5-methylpyrazine

The core of this method is the Schöllkopf auxiliary, a chiral bis-lactim ether. The synthesis of this auxiliary is well-documented and starts from L-valine.

G cluster_aux Schöllkopf Auxiliary cluster_reagents Reagents cluster_product Product aux (2S,5S)-2,5-dihydro-3,6-dimethoxy- 2-isopropyl-5-methylpyrazine alkylated_aux Alkylated Auxiliary aux->alkylated_aux 1. Deprotonation with n-BuLi 2. Alkylation base n-BuLi base->aux alkylating_agent 2-(Bromomethyl)anthracene alkylating_agent->aux target_amino_acid (2R)-2-Amino-3-(2-anthryl)propanoic acid alkylated_aux->target_amino_acid Acidic Hydrolysis

Caption: Workflow for the Schöllkopf asymmetric synthesis.

Diastereoselective Alkylation

The chiral auxiliary is first deprotonated at the C-5 position with a strong base, typically n-butyllithium, at low temperature to form a nucleophilic enolate. This enolate then reacts with an electrophile, in this case, 2-(bromomethyl)anthracene. The bulky isopropyl group of the valine-derived auxiliary effectively shields one face of the enolate, forcing the electrophile to approach from the opposite face, thus leading to a highly diastereoselective alkylation.

Experimental Protocol (Proposed):

  • Preparation of the Alkylating Agent: 2-(Bromomethyl)anthracene can be prepared from 2-methylanthracene via radical bromination using N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide in a suitable solvent like carbon tetrachloride.

  • Diastereoselective Alkylation:

    • Dissolve the Schöllkopf auxiliary in dry THF and cool to -78 °C under an inert atmosphere (e.g., argon).

    • Add a solution of n-butyllithium in hexanes dropwise and stir for 30 minutes.

    • Add a solution of 2-(bromomethyl)anthracene in dry THF dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting diastereomerically enriched product by column chromatography on silica gel.

Hydrolysis and Product Isolation

The final step is the acidic hydrolysis of the alkylated bis-lactim ether. This cleaves the auxiliary and liberates the desired amino acid as its methyl ester. Subsequent saponification of the ester yields the free amino acid.

Experimental Protocol (Proposed):

  • Hydrolysis:

    • Dissolve the purified alkylated auxiliary in dilute aqueous hydrochloric acid (e.g., 0.1 M HCl).

    • Stir the mixture at room temperature for several hours until TLC analysis indicates complete hydrolysis.

    • Wash the aqueous solution with an organic solvent (e.g., dichloromethane) to remove the chiral auxiliary by-products.

  • Isolation:

    • Adjust the pH of the aqueous layer to neutral (pH ~7) with a suitable base (e.g., sodium bicarbonate).

    • The amino acid may precipitate at its isoelectric point. If so, it can be collected by filtration.

    • Alternatively, the aqueous solution can be concentrated under reduced pressure, and the resulting solid can be purified by recrystallization.

Enzymatic Approaches: The Green Chemistry Alternative

Enzymatic methods for the synthesis of chiral amino acids are gaining increasing attention due to their high enantioselectivity, mild reaction conditions, and environmental compatibility.[3]

Enzymatic Resolution of Racemic Mixtures

One common enzymatic approach is the kinetic resolution of a racemic mixture of the amino acid or a suitable derivative. For example, a racemic N-acyl-2-amino-3-(2-anthryl)propanoic acid can be treated with an acylase enzyme that selectively hydrolyzes one enantiomer, allowing for the separation of the unreacted enantiomer.

Asymmetric Synthesis using Transaminases

A more direct enzymatic approach involves the use of transaminases. An (R)-selective amine transaminase could potentially catalyze the conversion of a keto acid precursor, 3-(2-anthryl)-2-oxopropanoic acid, to the desired (2R)-amino acid.[3] This approach is highly atom-economical and can provide very high enantiomeric excess.

G keto_acid 3-(2-anthryl)-2-oxopropanoic acid transaminase (R)-Amine Transaminase keto_acid->transaminase amino_donor Amine Donor (e.g., D-alanine) amino_donor->transaminase target_amino_acid (2R)-2-Amino-3-(2-anthryl)propanoic acid transaminase->target_amino_acid keto_acid_byproduct Keto Acid Byproduct (e.g., Pyruvate) transaminase->keto_acid_byproduct

Caption: Enzymatic transamination for the synthesis of the target amino acid.

Conclusion and Future Outlook

The synthesis of enantiomerically pure (2R)-2-Amino-3-(2-anthryl)propanoic acid can be effectively achieved through several modern synthetic methodologies. Asymmetric hydrogenation offers a direct and efficient route, provided a suitable chiral catalyst is employed. The Schöllkopf method, utilizing a chiral auxiliary, provides a reliable and well-established alternative with high diastereoselectivity. Furthermore, the development of engineered enzymes, particularly transaminases, holds great promise for the sustainable and highly selective production of this and other non-proteinogenic amino acids.

The choice of synthetic route will ultimately depend on the specific requirements of the research or development program, including scale, cost, and available expertise. The methods outlined in this guide provide a solid foundation for any scientist embarking on the synthesis of this valuable and versatile chiral building block.

References

  • The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. (2024). MDPI. [Link]

  • Asymmetric hydrogenation. (n.d.). Wikipedia. [Link]

  • Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. (2024). Advanced Journal of Chemistry, Section B. [Link]

  • Asymmetric synthesis of functionalizable type II β-turn-inducing α-amino acid building blocks. (2023). Organic Letters. [Link]

  • Asymmetric Synthesis of β,β-Disubstituted Alanines via a Sequential C(sp2)-C(sp3) Cross-Coupling-Hydrogenation Strategy. (2024). Organic Letters. [Link]

  • Asymmetric synthesis of 2-substituted-3-aminocarbonyl propionic acid. (1989). Chemical & Pharmaceutical Bulletin. [Link]

  • Asymmetric transfer hydrogenation using amino acid derivatives; Further studies and a mechanistic proposal. (2025). ResearchGate. [Link]

  • Asymmetric synthesis of β2-amino acids: 2-substituted-3-aminopropanoic acids from N-acryloyl SuperQuat derivatives. (n.d.). Organic & Biomolecular Chemistry. [Link]

  • Asymmetric synthesis of beta(2)-amino acids: 2-substituted-3-aminopropanoic acids from N-acryloyl SuperQuat derivatives. (n.d.). University of St Andrews Research Portal. [Link]

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (n.d.). National Institutes of Health. [Link]

  • Asymmetric synthesis of quaternary aryl amino acid derivatives via a three-component aryne coupling reaction. (2011). Beilstein Journal of Organic Chemistry. [Link]

  • Asymmetric synthesis ofα-substitutedβ-amino acids using aβ-alanine derivative with two chiral handles. (1994). Amino Acids. [Link]

  • Asymmetric Synthesis of L-[Beta-11C]Alanine Using a Glycine Derivative With Two Chiral Handles, (1r,2s,3r)-8-Phenylmenthan-3-Yl. (n.d.). Amanote Research. [Link]

  • Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. (2023). MDPI. [Link]

  • Enzymatic synthesis of chiral amines using -2-amino propane as amine donor. (n.d.).
  • Concise enantioselective synthesis of non-proteinogenic α-aminoacids via an organocatalytic Mannich-type reaction. (n.d.). Chemical Communications. [Link]

  • Asymmetric Synthesis of Derivatives of Alanine via Michael Addition Reaction and their Biological Study. (n.d.). ResearchGate. [Link]

  • Improved preparation of racemic 2-amino-3-(heteroaryl)propanoic acids and related compounds containing a furan or thiophene nucleus. (2004). Chemical & Pharmaceutical Bulletin. [Link]

  • Creation of (R)-Amine Transaminase Activity within an α-Amino Acid Transaminase Scaffold. (n.d.). ResearchGate. [Link]

  • Asymmetric synthesis of anti-(2S,3S)- and syn-(2R,3S)-diaminobutanoic acid. (n.d.). Organic & Biomolecular Chemistry. [Link]

  • Enantioselective Preparation of β²-Amino Acid Derivatives for β-Peptide Synthesis. (2009). ResearchGate. [Link]

  • How can you convert propanoic acid to 2 amino propanoic acid?. (2019). Quora. [Link]

Sources

A Technical Guide to Sourcing and Validating (2R)-2-Amino-3-(2-anthryl)propanoic Acid for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the procurement and quality control validation of the non-canonical amino acid, (2R)-2-Amino-3-(2-anthryl)propanoic acid. Given its status as a specialized research chemical, this document focuses on the custom synthesis route for acquisition and outlines the critical analytical methodologies required to ensure its structural integrity and purity for downstream applications.

Introduction to (2R)-2-Amino-3-(2-anthryl)propanoic Acid

(2R)-2-Amino-3-(2-anthryl)propanoic acid is a non-proteinogenic amino acid characterized by the presence of an anthracene moiety linked to the beta-carbon of an alanine backbone. The "2R" designation specifies the stereochemistry at the alpha-carbon, which is crucial for its incorporation into peptides and for its specific interactions in biological systems. The large, hydrophobic, and fluorescent nature of the anthryl group makes this amino acid a valuable tool in various research domains, including the development of fluorescent peptide probes, the study of protein structure and dynamics, and the creation of novel therapeutic peptides with unique pharmacological profiles. Due to its specialized nature, this compound is not typically available as a stock chemical and requires custom synthesis.

Sourcing via Custom Synthesis

As of early 2026, (2R)-2-Amino-3-(2-anthryl)propanoic acid (CAS Number: 1241681-31-1) is not listed in the catalogs of major chemical suppliers. Therefore, researchers must engage with companies that specialize in the custom synthesis of unnatural amino acids.

Identifying a Suitable Custom Synthesis Partner

The selection of a reliable partner is paramount to obtaining a high-quality product. Key considerations include:

  • Expertise in Chiral Synthesis: The vendor must have demonstrable experience in stereoselective synthesis to ensure the desired (2R) enantiomer is produced with high purity.

  • Analytical Capabilities: The company should possess in-house capabilities for comprehensive analytical testing, including HPLC, Chiral HPLC, NMR, and Mass Spectrometry.

  • Documentation: A reputable supplier will provide a complete Certificate of Analysis (CoA) with detailed analytical data supporting the identity and purity of the compound.

  • Scalability: For drug development applications, the ability to scale up the synthesis from milligram to gram or even kilogram quantities is a critical factor.[1]

Potential Custom Synthesis Providers

The following is a list of companies with established expertise in custom peptide and unnatural amino acid synthesis. Researchers should contact them directly to inquire about the synthesis of (2R)-2-Amino-3-(2-anthryl)propanoic acid.

CompanyCore SpecializationWebsite (Illustrative)
BOC Sciences Custom synthesis of natural and non-natural amino acids with a focus on high enantiomeric purity.[]https://www.bocsci.com/
CPC Scientific Manufacturing of custom peptides incorporating a wide range of unnatural amino acids.[3]https://www.cpcscientific.com/
ChemPep Inc. Specializes in custom peptide synthesis and provides peptide reagents and building blocks.[4]https://www.chempep.com/
JPT Peptide Technologies Offers custom synthesis of peptides containing a plethora of unnatural amino acids, including non-commercial ones.[5]https://www.jpt.com/
WuXi STA Expertise in producing a variety of unnatural amino acids, including challenging structures, from kilo to metric ton scale.[1]https://www.stapharma.com/
Activotec High purity amino acid derivatives, resins, and reagents for peptide synthesis.[6]https://www.activotec.com/
Bio-Synthesis Inc. Custom synthesis of peptides with a wide variety of unnatural and unusual amino acids.[7]https://www.biosyn.com/

Quality Control and Analytical Validation

Upon receiving the custom-synthesized (2R)-2-Amino-3-(2-anthryl)propanoic acid, it is imperative to perform rigorous in-house analytical validation to confirm its identity, purity, and enantiomeric integrity.

Workflow for Sourcing and Validation

The following diagram illustrates the logical workflow from identifying a synthesis partner to the final validation of the compound.

G cluster_sourcing Sourcing Phase cluster_validation Validation Phase Identify Vendors Identify Custom Synthesis Vendors Request Quotes Request Quotes & Technical Information Identify Vendors->Request Quotes Vendor Selection Select Vendor Based on Expertise & Capabilities Request Quotes->Vendor Selection Initiate Synthesis Initiate Custom Synthesis Vendor Selection->Initiate Synthesis Receive Compound Receive Synthesized Compound & CoA Initiate Synthesis->Receive Compound Synthesis & Delivery Identity Confirmation Identity Confirmation (NMR, MS) Receive Compound->Identity Confirmation Purity Assessment Purity Assessment (HPLC) Identity Confirmation->Purity Assessment Enantiomeric Purity Enantiomeric Purity (Chiral HPLC) Purity Assessment->Enantiomeric Purity Final Qualification Qualified for Use Enantiomeric Purity->Final Qualification

Caption: Workflow for sourcing and validating custom-synthesized amino acids.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the chemical structure of the synthesized compound.

Protocol for ¹H NMR:

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment).

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis:

    • Identify the characteristic aromatic protons of the anthryl group.

    • Locate the signals corresponding to the α-proton and the β-protons of the alanine backbone.

    • Integrate the signals to confirm the proton ratios consistent with the expected structure.

    • The use of two-dimensional NMR techniques can further confirm the structure of these peptide-based compounds.[8]

Mass spectrometry (MS) is used to confirm the molecular weight of the compound.

Protocol for LC-MS:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent compatible with the HPLC mobile phase (e.g., acetonitrile/water with 0.1% formic acid).

  • Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system, such as one equipped with an electrospray ionization (ESI) source.

  • Method:

    • Inject the sample into the LC system.

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

  • Data Analysis:

    • Confirm that the observed mass-to-charge ratio (m/z) of the parent ion corresponds to the calculated molecular weight of (2R)-2-Amino-3-(2-anthryl)propanoic acid (C₁₇H₁₅NO₂).

    • High-resolution mass spectrometry (HRMS) can be used for unambiguous elemental composition confirmation.

HPLC is the standard method for determining the chemical purity of the synthesized compound.

Protocol for Reversed-Phase HPLC:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water.

    • B: 0.1% TFA in acetonitrile.

  • Gradient: A suitable gradient from low to high organic phase (e.g., 5% to 95% B over 20 minutes).

  • Detection: UV detector set at a wavelength where the anthryl group has strong absorbance (e.g., ~254 nm and ~365 nm).

  • Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.

  • Analysis:

    • Inject the sample and record the chromatogram.

    • Calculate the purity based on the area percentage of the main peak relative to the total area of all peaks.

Chiral HPLC is essential to confirm that the desired (2R) enantiomer is the major component and to quantify any of the (2S) enantiomer present.

Protocol for Chiral HPLC:

  • Column: A chiral stationary phase (CSP) column suitable for the separation of underivatized aromatic amino acids is recommended, such as an Agilent InfinityLab Poroshell 120 Chiral-T column.[9]

  • Mobile Phase: A common mobile phase for such separations is a mixture of an organic solvent like methanol or acetonitrile with an aqueous buffer (e.g., ammonium formate).[9]

  • Detection: UV detector set at an appropriate wavelength.

  • Sample Preparation:

    • Dissolve the synthesized compound in the mobile phase.

    • If available, prepare a standard of the racemic mixture to determine the elution order of the enantiomers.

  • Analysis:

    • Inject the sample and record the chromatogram.

    • Identify the peaks corresponding to the (2R) and (2S) enantiomers.

    • Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers.

Conclusion

The acquisition of (2R)-2-Amino-3-(2-anthryl)propanoic acid for research and drug development necessitates a custom synthesis approach. By carefully selecting a qualified synthesis partner and implementing a robust in-house analytical validation plan, researchers can ensure the quality and integrity of this valuable and unique non-canonical amino acid, thereby underpinning the reliability and reproducibility of their scientific findings.

References

  • Long, W. J. (2019, September 17). Chiral Analysis of Aromatic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Agilent Technologies, Inc. [Link]

  • Bio-Synthesis Inc. Unnatural / Unusual Amino Acids. [Link]

  • JPT Peptide Technologies. Unnatural / Unusual Amino Acids. [Link]

  • WuXi STA. Custom Unnatural Amino Acid. [Link]

  • Activotec. Peptide Synthesizers & Custom Peptides. [Link]

  • La Mantia, A., & D'Auria, G. (2012). NMR Analysis of Unnatural Amino Acids in Natural Antibiotics. In Peptide Analysis Protocols (pp. 219-235). Humana Press. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Unveiling Membrane Protein Dynamics with (2R)-2-Amino-3-(2-anthryl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge and the Opportunity in Membrane Protein Structural Biology

Membrane proteins represent a significant portion of the proteome and are central to a vast array of cellular processes, making them prime targets for therapeutic intervention. However, their inherent hydrophobicity and dynamic nature present considerable challenges to traditional structural biology techniques. Understanding the conformational changes that underpin their function is critical for rational drug design and a deeper comprehension of cellular signaling.

Fluorescence spectroscopy offers a powerful, non-invasive toolkit to probe these dynamics in environments that mimic their native lipid bilayer.[1][2] The site-specific incorporation of fluorescent noncanonical amino acids (ncAAs) has emerged as a particularly elegant approach, providing a high degree of spatial and temporal resolution.[3][4][5] This guide focuses on the application of one such ncAA, (2R)-2-Amino-3-(2-anthryl)propanoic acid (2-AnA), a fluorescent analog of tryptophan, for the detailed study of membrane protein conformational landscapes.

The anthracene moiety of 2-AnA possesses distinct photophysical properties that are exquisitely sensitive to its local microenvironment.[6][7] Changes in solvent polarity, accessibility, and the proximity of quenching groups can elicit measurable changes in its fluorescence intensity, emission wavelength, and lifetime.[2][8] By strategically placing 2-AnA at specific sites within a membrane protein, researchers can directly monitor conformational rearrangements in real-time.[1][9]

The Principle: Leveraging the Environmental Sensitivity of 2-AnA

The power of 2-AnA as a conformational probe lies in the sensitivity of its anthryl fluorophore to the surrounding environment. When 2-AnA transitions from a polar, aqueous environment to a non-polar, hydrophobic environment, such as the lipid core of a membrane, its fluorescence properties change in a predictable manner.[2]

Specifically, a shift to a more non-polar environment typically results in:

  • Increased Fluorescence Intensity (Quantum Yield): The fluorophore is shielded from quenching by water molecules.

  • Blue Shift in Emission Maximum: The emission wavelength shifts to shorter wavelengths.

  • Increased Fluorescence Lifetime: The excited state of the fluorophore persists for a longer duration.

These changes provide a direct readout of the local environment of the labeled residue, allowing for the tracking of protein folding, insertion into membranes, and conformational changes that alter the exposure of the probe to the solvent or the lipid bilayer.[2][10]

Experimental Workflow: From Gene to Data

The successful application of 2-AnA for conformational studies involves a multi-step process, from the incorporation of the ncAA into the protein of interest to the final fluorescence measurements and data interpretation.

experimental_workflow cluster_synthesis Protein Synthesis cluster_purification Purification & Reconstitution cluster_analysis Fluorescence Analysis gene Gene of Interest (with amber stop codon) incorporation Site-Specific Incorporation of 2-AnA gene->incorporation Orthogonal tRNA/ synthetase pair expression Protein Expression (e.g., Cell-Free System) incorporation->expression purification Purification of Labeled Protein expression->purification reconstitution Reconstitution into Liposomes/Nanodiscs purification->reconstitution spectroscopy Fluorescence Spectroscopy reconstitution->spectroscopy data_analysis Data Analysis & Interpretation spectroscopy->data_analysis

Figure 1. Overall experimental workflow for labeling membrane proteins with 2-AnA and subsequent conformational analysis.

Detailed Protocols

Site-Specific Incorporation of 2-AnA

The most common method for incorporating ncAAs like 2-AnA at a specific site in a protein is through amber stop codon suppression.[3][11] This technique utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the ncAA and recognizes the UAG (amber) stop codon.

Protocol 4.1.1: Incorporation of 2-AnA using a Cell-Free Protein Synthesis (CFPS) System

Cell-free systems offer several advantages for incorporating ncAAs, including the circumvention of issues related to cell membrane permeability and the toxicity of the ncAA.[11][12]

Materials:

  • Plasmid DNA encoding the membrane protein of interest with a UAG codon at the desired labeling site.

  • Plasmid DNA encoding the orthogonal aminoacyl-tRNA synthetase specific for 2-AnA.

  • Plasmid DNA encoding the orthogonal suppressor tRNA.

  • (2R)-2-Amino-3-(2-anthryl)propanoic acid (2-AnA).

  • E. coli extract-based CFPS kit.

  • Nuclease-free water.

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the CFPS kit components according to the manufacturer's instructions.

  • Add Plasmids: Add the plasmid DNA for the protein of interest, the orthogonal synthetase, and the suppressor tRNA to the reaction mixture. Optimal plasmid concentrations should be determined empirically.

  • Add 2-AnA: Add 2-AnA to the reaction mixture to a final concentration of 1-2 mM.

  • Incubation: Incubate the reaction at the recommended temperature (typically 30-37°C) for 2-4 hours.

  • Verification of Incorporation: Successful incorporation can be verified by in-gel fluorescence (if the protein is resolved on an SDS-PAGE gel) or by mass spectrometry.

Purification and Reconstitution of Labeled Membrane Protein

Protocol 4.2.1: Purification using Affinity Chromatography

This protocol assumes the protein has an affinity tag (e.g., a polyhistidine tag).

Materials:

  • CFPS reaction mixture containing the expressed, labeled protein.

  • Appropriate affinity resin (e.g., Ni-NTA for His-tagged proteins).

  • Wash buffer (e.g., Tris buffer with low concentration of imidazole for His-tagged proteins).

  • Elution buffer (e.g., Tris buffer with high concentration of imidazole for His-tagged proteins).

  • Detergent for solubilization (e.g., DDM, LDAO).

Procedure:

  • Solubilization: Add a suitable detergent to the CFPS reaction mixture to solubilize the expressed membrane protein.

  • Binding: Incubate the solubilized protein with the affinity resin to allow binding.

  • Washing: Wash the resin with wash buffer to remove unbound proteins and other contaminants.

  • Elution: Elute the labeled protein from the resin using the elution buffer.

  • Detergent Exchange (Optional): If necessary, exchange the detergent to one more suitable for downstream applications using methods like dialysis or size-exclusion chromatography.

Protocol 4.2.2: Reconstitution into Liposomes

Materials:

  • Purified, labeled membrane protein in detergent.

  • Lipids (e.g., POPC, DOPC) dissolved in chloroform.

  • Hydration buffer (e.g., HEPES, Tris).

  • Bio-Beads or dialysis cassette for detergent removal.

Procedure:

  • Lipid Film Formation: In a round-bottom flask, create a thin film of the desired lipids by evaporating the chloroform under a stream of nitrogen.

  • Hydration: Hydrate the lipid film with the hydration buffer to form multilamellar vesicles (MLVs).

  • Solubilization of Lipids: Solubilize the MLVs by adding a detergent (often the same as the one used for the protein).

  • Mixing: Mix the purified, labeled protein with the solubilized lipids at a desired protein-to-lipid ratio.

  • Detergent Removal: Remove the detergent slowly using Bio-Beads or dialysis to allow for the spontaneous formation of proteoliposomes.

  • Characterization: Characterize the proteoliposomes for size and protein incorporation efficiency.

Fluorescence Spectroscopy Measurements

Protocol 4.3.1: Steady-State Fluorescence Measurements

Instrumentation:

  • Fluorometer with temperature control.

Procedure:

  • Sample Preparation: Prepare a series of samples of the reconstituted, labeled membrane protein. This may include samples with and without a ligand or in different buffer conditions to induce conformational changes.

  • Excitation and Emission Scans: For each sample, acquire an emission spectrum by exciting at the absorption maximum of 2-AnA (typically around 350-380 nm).

  • Data Analysis: Analyze the changes in fluorescence intensity and the position of the emission maximum between different conditions. A blue shift in the emission maximum and an increase in intensity upon ligand binding, for example, would suggest that the probe has moved to a more hydrophobic environment.[2]

Table 1: Representative Photophysical Properties of Anthracene-Based Probes

PropertyValue in Polar Solvent (e.g., Water)Value in Non-Polar Solvent (e.g., Toluene)
Excitation Maximum ~380 nm~375 nm
Emission Maximum ~420 nm~400 nm
Quantum Yield LowHigh
Fluorescence Lifetime ShorterLonger

Note: These are representative values and can vary depending on the specific anthracene derivative and the exact solvent conditions.

signaling_pathway cluster_protein Membrane Protein with 2-AnA cluster_fluorescence Fluorescence Signal protein_state1 Conformation A (e.g., Unbound) protein_state2 Conformation B (e.g., Ligand-Bound) protein_state1->protein_state2 Conformational Change fluorescence_state1 Fluorescence Signal A (e.g., Lower Intensity, Red-shifted) protein_state1->fluorescence_state1 Corresponds to fluorescence_state2 Fluorescence Signal B (e.g., Higher Intensity, Blue-shifted) protein_state2->fluorescence_state2 Corresponds to ligand Ligand ligand->protein_state1

Figure 2. Principle of using 2-AnA to monitor ligand-induced conformational changes in a membrane protein.

Data Interpretation and Considerations

The interpretation of fluorescence data requires careful consideration of potential artifacts and a clear understanding of the photophysical properties of 2-AnA.

  • Controls are Crucial: Always include control experiments, such as labeling with a different environmentally sensitive dye or introducing mutations that are expected to alter the conformational change, to validate your findings.

  • Quenching Effects: Be aware of potential quenching of the 2-AnA fluorescence by nearby amino acid residues (e.g., tryptophan, tyrosine) or by components of the buffer or lipid bilayer.

  • Probe-Induced Perturbations: While 2-AnA is relatively small, it is important to consider the possibility that its introduction may perturb the local protein structure or dynamics. Functional assays of the labeled protein are recommended to ensure its activity is not compromised.

  • Complementary Techniques: Fluorescence spectroscopy provides valuable information on local conformational changes. To gain a more complete picture of the overall structural rearrangements, it is often beneficial to combine this approach with other techniques such as FRET, EPR, or 2D-IR spectroscopy.[1][13][14]

Conclusion

The site-specific labeling of membrane proteins with (2R)-2-Amino-3-(2-anthryl)propanoic acid provides a powerful and versatile tool for the investigation of their conformational dynamics. The environmental sensitivity of the anthryl fluorophore allows for the direct monitoring of changes in the local environment of the probe, providing insights into the mechanisms of protein function that are often inaccessible to other structural biology techniques. By following the protocols and considerations outlined in this guide, researchers can effectively employ 2-AnA to shed new light on the intricate world of membrane protein dynamics.

References

  • Mapping membrane protein structure with fluorescence - PMC - NIH. (2012, March 23).
  • Kyrychenko, A. V., & Ladokhin, A. S. (2018). Fluorescence tools for studies of membrane protein insertion. Biopolymers and Cell, 34(4), 257-271.
  • Gordon, S. E., et al. (2021). An improved fluorescent noncanonical amino acid for measuring conformational distributions using time-resolved transition metal ion FRET. eLife, 10, e71098.
  • Kim, J. (2022, June 13). Thermodynamics Of Membrane Protein Folding Measured By Fluorescence Spectroscopy l Protocol Preview. YouTube.
  • BenchChem. (2025). Application Notes and Protocols for Fluorescent Labeling of Proteins with Amino-PEG14-acid. BenchChem.
  • Eftink, M. R. (1991). Application of fluorescence spectroscopy to membrane protein structure and dynamics. Biophysical Journal, 60(4), 833-834.
  • Wang, N., et al. (2019). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. Molecules, 24(4), 671.
  • Gordon, S. E., et al. (2021). An improved fluorescent noncanonical amino acid for measuring conformational distributions using time-resolved transition metal ion FRET. eLife, 10, e71098.
  • abberior. (n.d.). Protein labeling protocol. Abberior Instruments.
  • Sakamoto, K., et al. (2002). Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells. Nucleic Acids Research, 30(21), 4692–4699.
  • Coin, I. (2016). Incorporation of Unnatural Amino Acids into Proteins Expressed in Mammalian Cells. Methods in Molecular Biology, 1424, 145-162.
  • Huber, T., et al. (2022). Noncanonical Amino Acid Tools and Their Application to Membrane Protein Studies. Chemical Reviews, 122(10), 9513–9589.
  • Sino Biological. (n.d.). Protein Labeling Techniques. Sino Biological.
  • Swiecicki, J. M., et al. (2020). A Strategic Approach for Fluorescence Imaging of Membrane Proteins in a Native-Like Environment. Biophysical Journal, 118(3), 566–575.
  • Profacgen. (2025, August 1). Incorporation of Unnatural Amino Acids into protein Service. Profacgen.
  • Llopis, J., et al. (2000). A fluorescent probe designed for studying protein conformational change. Proceedings of the National Academy of Sciences, 97(8), 4363–4368.
  • Guillén, J. (2015, November 17). What are the protocols for protein labeling by using antibodies?
  • BOC Sciences. (2025, September 15). Fluorescent Probes for Amino Acid Detection in Biological Research. BOC Sciences.
  • Wong, Y.-L., et al. (2024). Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores. RSC Advances, 14(34), 24699-24707.
  • Zhang, W., et al. (2019). Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Frontiers in Bioengineering and Biotechnology, 7, 115.
  • Huber, T., et al. (2022). Noncanonical Amino Acid Tools and Their Application to Membrane Protein Studies. Chemical Reviews, 122(10), 9513–9589.
  • Creative Proteomics. (n.d.). Protein Labeling: Methods and Mechanisms.
  • Bodanszky, M., Klausner, Y. S., & Ondetti, M. A. (1976). Peptide Synthesis (2nd ed.). John Wiley & Sons.
  • Hoelzel, C. (2021).
  • Kitagawa, T., et al. (2004). Improved preparation of racemic 2-amino-3-(heteroaryl)propanoic acids and related compounds containing a furan or thiophene nucleus. Chemical & Pharmaceutical Bulletin, 52(9), 1137-1139.
  • Process for producing 2-amino-3-hydroxypropanoic acid derivative. (2004).
  • Li, Y., et al. (2023). An Anthracene Carboxamide-Based Fluorescent Probe for Rapid and Sensitive Detection of Mitochondrial Hypochlorite in Living Cells. Biosensors, 13(9), 883.
  • Nobile, C., et al. (2025).
  • (2R)-2-amino-3-(2-methoxyphenyl)propanoic acid. (n.d.). Sigma-Aldrich.
  • Ahn, K. H., & Jun, Y. W. (2022, May 11). Environment-insensitive fluorescent probes: A new class of bright and reliable molecular sensors.
  • (2R)-2-AMINO-3-(9-ANTHRYL)PROPANOIC ACID. (n.d.).
  • Zhang, M., et al. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Chemistry, 10, 1047614.
  • (2R)-2-Amino-3-(methylsulfinyl)propanoic acid. (n.d.). MedchemExpress.com.
  • Greetham, G. M., et al. (2024). Using 2D-IR Spectroscopy to Measure the Structure, Dynamics, and Intermolecular Interactions of Proteins in H2O. Accounts of Chemical Research, 57(6), 759–770.
  • Kundu, A., et al. (2025). Toward Chemical Accuracy in Biomolecular Simulations through Data-Driven Many-Body Potentials: II.
  • Ramos, S., et al. (2017). Extended timescale 2D IR probes of proteins: p-cyanoselenophenylalanine. Physical Chemistry Chemical Physics, 19(15), 9640–9649.
  • Tumbic, G. W., Hossan, M. Y., & Thielges, M. C. (2021). Protein Dynamics by Two-Dimensional Infrared Spectroscopy. Annual Review of Analytical Chemistry, 14(1), 437-457.
  • Ille, A. M., et al. (2025).

Sources

Application Notes and Protocols for the In Vivo Incorporation of (2R)-2-Amino-3-(2-anthryl)propanoic Acid in Mammalian Cells

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Illuminating Cellular Processes with a Fluorescent Amino Acid Analogue

The site-specific incorporation of unnatural amino acids (UAAs) into proteins represents a paradigm shift in our ability to probe and manipulate cellular functions.[1][2] This technology, primarily powered by the expansion of the genetic code, allows for the introduction of novel chemical moieties, such as fluorescent probes, into proteins of interest within the native cellular environment.[3][4] (2R)-2-Amino-3-(2-anthryl)propanoic acid, a fluorescent analogue of tryptophan, offers a powerful tool for real-time tracking of protein localization, dynamics, and interactions. Its anthryl side chain provides a distinct spectroscopic signature, enabling advanced fluorescence microscopy techniques.

This guide provides a comprehensive overview and detailed protocols for the successful incorporation of (2R)-2-Amino-3-(2-anthryl)propanoic acid into a target protein in mammalian cells, specifically focusing on the widely used HEK293 cell line. We will delve into the underlying principles of amber suppression, plasmid design considerations, detailed experimental procedures, and robust methods for verifying successful incorporation.

Core Principle: Genetic Code Expansion via Amber Suppression

The central strategy for incorporating a UAA at a specific site in a protein is the repurposing of a stop codon, most commonly the amber codon (UAG).[3][5] This is achieved through the introduction of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair.[3][5] This aaRS/tRNA pair must be engineered to be orthogonal, meaning it does not interact with the endogenous aaRS/tRNA pairs of the host cell.[3]

The workflow for this process can be summarized as follows:

  • Gene of Interest (GOI) Modification: The codon at the desired incorporation site within the gene of your target protein is mutated to an amber (TAG) codon.

  • Orthogonal Pair Delivery: Plasmids encoding the engineered, UAA-specific aaRS and its corresponding suppressor tRNA (with a CUA anticodon) are co-transfected into the mammalian cells along with the plasmid carrying the modified GOI.

  • UAA Supplementation: (2R)-2-Amino-3-(2-anthryl)propanoic acid is added to the cell culture medium.

  • Cellular Machinery Hijacking: Inside the cell, the engineered aaRS specifically recognizes and charges the suppressor tRNA with the supplemented UAA.

  • Site-Specific Incorporation: During translation, when the ribosome encounters the UAG codon on the mRNA of the target protein, the charged suppressor tRNA binds and incorporates (2R)-2-Amino-3-(2-anthryl)propanoic acid, allowing protein synthesis to continue.

This process is visually represented in the following workflow diagram:

G cluster_0 Plasmid Delivery cluster_1 Cellular Environment cluster_2 Protein Synthesis pGOI Plasmid: Gene of Interest (with TAG codon) Transfection Transfection into Mammalian Cells (e.g., HEK293T) pGOI->Transfection pOTS Plasmid: Orthogonal Translation System (aaRS/tRNA) pOTS->Transfection Transcription Transcription Transfection->Transcription Expression UAA (2R)-2-Amino-3-(2-anthryl)propanoic acid (Supplemented in Media) UAA->Transfection Translation Translation Transcription->Translation Incorporation UAA Incorporation at TAG codon Translation->Incorporation Protein Fluorescently Labeled Protein Incorporation->Protein Successful Suppression G WB Western Blot Analysis + UAA - UAA Full-length Protein Truncated Protein Result1 Strong Band at Full-length WB:f0->Result1 Expected Result Result2 Band at Truncated Size WB:f1->Result2 Control

Caption: Expected Western Blot results.

Method 2: In-gel Fluorescence

The intrinsic fluorescence of the incorporated anthryl group can be directly visualized.

  • SDS-PAGE: Run the cell lysates on an SDS-PAGE gel as described for western blotting.

  • Fluorescence Imaging: Before staining with Coomassie Blue, place the gel on a UV transilluminator (excitation ~365 nm). A fluorescent band at the molecular weight of the full-length protein should be visible in the UAA-treated sample.

Method 3: Mass Spectrometry (Definitive Confirmation)

Mass spectrometry provides unambiguous confirmation of the UAA's identity and location.

  • Protein Purification: Purify the protein of interest from the cell lysate using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

  • In-gel Digestion: Run the purified protein on an SDS-PAGE gel, excise the corresponding band, and perform in-gel digestion with a protease such as trypsin. [6]3. Peptide Extraction and Cleanup: Extract the resulting peptides from the gel slices and desalt them using a C18 ZipTip or equivalent. [7]4. LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the resulting spectra against a protein database that includes the sequence of your target protein with the UAA incorporated. The mass of the peptide containing the UAA will be increased by the mass of the anthrylpropanoic acid residue minus the mass of a water molecule, compared to the wild-type peptide. Fragmentation (MS/MS) spectra will confirm the precise location of the modification.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or no expression of full-length protein - Inefficient transfection- Low UAA concentration- Cytotoxicity of the UAA- Poor suppression efficiency- Optimize transfection protocol (reagent, DNA:reagent ratio)- Increase UAA concentration (check cytotoxicity first)- Perform a cytotoxicity assay and use a lower UAA concentration- Optimize the ratio of GOI to OTS plasmids
High cell death - UAA is cytotoxic at the working concentration- Transfection reagent toxicity- Lower the UAA concentration- Use a less toxic transfection reagent or optimize the amount used
High background (full-length protein expression without UAA) - Read-through of the amber codon by endogenous tRNAs- Ensure the use of a well-validated orthogonal system- Consider using a different amber suppression site within your protein
No fluorescent signal in-gel - Low incorporation efficiency- Fluorescence quenching- Increase protein loading on the gel- Ensure the imaging system has appropriate excitation and emission filters

Conclusion

The incorporation of (2R)-2-Amino-3-(2-anthryl)propanoic acid into proteins in mammalian cells is a powerful technique for studying protein function in a native context. Success relies on the careful optimization of several parameters, including transfection efficiency, UAA concentration, and the choice of an effective orthogonal translation system. Rigorous verification of incorporation, particularly through mass spectrometry, is crucial for data integrity. By following the protocols and guidelines outlined in this document, researchers can effectively harness the potential of this fluorescent UAA to illuminate complex biological processes.

References

  • Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells - PMC. (URL: [Link])

  • Anthryl-Substituted Heterocycles as Acid-Sensitive Fluorescence Probes - ACS Publications. (URL: [Link])

  • Sample preparation for Mass spectrometric analysis - G-Biosciences. (URL: [Link])

  • SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES - Mass Spectrometry. (URL: [Link])

  • Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells | Essays in Biochemistry | Portland Press. (URL: [Link])

  • Real-time cell viability assays using a new anthracycline derivative DRAQ7® - PMC. (URL: [Link])

  • Synthesis and Optical Properties of Anthryl-substituted Tetracyclic Borepins. (URL: [Link])

  • Transient transfection protocol for HEK293T cells - EuroMAbNet. (URL: [Link])

  • Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1 H -imidazole derivatives as environmentally sensitive fluorophores - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03735A. (URL: [Link])

  • General Transfection - Addgene. (URL: [Link])

  • Sample preparation & protein enrichment for proteomics and mass spectrometry. (URL: [Link])

  • Genetic Incorporation of Multiple Unnatural Amino Acids into Proteins in Mammalian Cells. (URL: [Link])

  • Culture and transfection of HEK293T cells - Protocols.io. (URL: [Link])

  • Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs - PMC. (URL: [Link])

  • Photophysical and Photochemical Properties of Anthryl-Labeled Polyimides: Fluorescence, Electron Transfer, and Photoreaction | The Journal of Physical Chemistry B - ACS Publications. (URL: [Link])

  • Unnatural Amino Acids into Proteins/ Protein Engineering - International Research Journal. (URL: [Link])

  • Enhanced Cytotoxicity Detection using EarlyTox Live/Dead Assay and Imaging. (URL: [Link])

Sources

A Practical Guide to Solid-Phase Synthesis of Peptides Incorporating the Fluorescent Probe (2R)-2-Amino-3-(2-anthryl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A-SPPS-01

Abstract

The incorporation of non-canonical amino acids into peptides is a powerful strategy for developing novel therapeutic agents, diagnostic tools, and research probes. (2R)-2-Amino-3-(2-anthryl)propanoic acid is a particularly valuable building block due to the intrinsic fluorescent properties of its anthracene side chain, which allows for sensitive detection and analysis of peptide localization, conformation, and binding interactions.[1][2] However, the bulky, hydrophobic nature of the anthryl group presents unique challenges in standard solid-phase peptide synthesis (SPPS) protocols, primarily due to steric hindrance.[3][4] This guide provides a comprehensive, field-tested protocol for the efficient incorporation of Fmoc-(2R)-2-Amino-3-(2-anthryl)propanoic acid into synthetic peptides using modern Fmoc/tBu chemistry. We will detail optimized coupling strategies, cleavage conditions, and purification methods, explaining the rationale behind each step to ensure high-yield, high-purity synthesis for researchers in drug development and chemical biology.

Introduction: The Challenge and Utility of Bulky Fluorescent Amino Acids

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the stepwise assembly of amino acids on a solid support.[5] The most prevalent strategy, Fmoc/tBu chemistry, utilizes the base-labile Fmoc group for Nα-protection and acid-labile groups for side-chain protection, offering a gentle and efficient workflow.[5][6]

The introduction of fluorescent non-canonical amino acids, such as (2R)-2-Amino-3-(2-anthryl)propanoic acid, transforms a simple peptide into a sophisticated molecular probe.[1][7] The anthracene moiety serves as a fluorophore, enabling researchers to track peptide-protein interactions, monitor enzymatic cleavage, or visualize cellular uptake without the need for larger, potentially disruptive fluorescent tags.[2]

However, the large, planar structure of the anthracene group poses a significant steric barrier. This "steric hindrance" can physically obstruct the formation of a peptide bond, leading to slow reaction rates and, more critically, incomplete coupling.[3] The result is a higher prevalence of deletion sequences—peptides missing the intended amino acid—which complicates purification and reduces the overall yield of the desired product. This guide directly addresses this challenge by employing optimized reagents and conditions.

Core Principles & Strategy

To overcome the challenges associated with this bulky amino acid, our protocol is built on three core principles:

  • Enhanced Acyl Activation: Standard coupling reagents may be insufficient. We will utilize a high-reactivity uronium salt-based coupling reagent, HATU, which forms a highly reactive OAt ester with the amino acid's carboxyl group, accelerating the reaction to overcome steric hindrance.[3][8][9]

  • Optimized Reaction Conditions: Extended coupling times and the use of a non-nucleophilic base are crucial. We will employ a double-coupling strategy to drive the reaction to completion.

  • Protective Cleavage: The final cleavage from the resin and removal of side-chain protecting groups is performed with a carefully formulated trifluoroacetic acid (TFA) "cocktail." This cocktail includes scavengers to trap the highly reactive carbocations generated during deprotection, preventing unwanted modification of sensitive residues.[10][11][12]

Experimental Workflow & Protocols

Materials and Reagents
ReagentSupplierGradePurpose
Rink Amide MBHA Resin (100-200 mesh)VariousSynthesis GradeSolid support for C-terminal amide peptides
Fmoc-(2R)-2-Amino-3-(2-anthryl)propanoic acidVariousSynthesis GradeThe fluorescent amino acid building block
Other Fmoc-protected Amino AcidsVariousSynthesis GradeStandard peptide building blocks
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)VariousSynthesis GradeHigh-reactivity coupling reagent
N,N-Diisopropylethylamine (DIPEA)VariousSynthesis GradeNon-nucleophilic base for activation and coupling
PiperidineVariousSynthesis GradeBase for Fmoc-deprotection
Dichloromethane (DCM)VariousAnhydrousResin swelling and washing solvent
N,N-Dimethylformamide (DMF)VariousPeptide Synthesis GradePrimary reaction and washing solvent
Trifluoroacetic Acid (TFA)VariousReagent GradeCleavage and deprotection acid
Triisopropylsilane (TIS)VariousReagent GradeCation scavenger in cleavage cocktail
Water (H₂O)VariousHPLC GradeScavenger in cleavage cocktail; HPLC mobile phase
Acetonitrile (ACN)VariousHPLC GradeHPLC mobile phase
Workflow Overview

The entire process, from resin preparation to final peptide analysis, follows a cyclical and linear path.

SPPS_Workflow cluster_prep Preparation cluster_cycle Synthesis Cycle (Repeat n times) cluster_final Finalization Resin 1. Resin Swelling in DCM Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 3. DMF Wash Deprotection->Wash1 Next cycle Coupling 4. Amino Acid Coupling (Fmoc-AA, HATU, DIPEA) Wash1->Coupling Next cycle Wash2 5. DMF Wash Coupling->Wash2 Next cycle Wash2->Deprotection Next cycle Cleavage 6. Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final Cycle Precipitation 7. Ether Precipitation Cleavage->Precipitation Purification 8. RP-HPLC Purification Precipitation->Purification Analysis 9. Analysis (LC-MS, Fluorescence) Purification->Analysis

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Synthesis Protocol

This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.

Step 1: Resin Preparation & Swelling

  • Place 0.1 mmol of Rink Amide resin in a fritted peptide synthesis vessel.

  • Add 5 mL of Dichloromethane (DCM) and allow the resin to swell for 30 minutes at room temperature with gentle agitation.

  • Drain the DCM and wash the resin 3 times with 5 mL of N,N-Dimethylformamide (DMF).

Step 2: Nα-Fmoc Deprotection

  • Add 5 mL of 20% (v/v) piperidine in DMF to the resin.

  • Agitate for 5 minutes at room temperature and drain.

  • Repeat the piperidine treatment for an additional 10 minutes.[8]

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

    • Scientist's Note: Complete removal of piperidine is critical as residual base can neutralize the activated amino acid in the subsequent coupling step.

Step 3: Coupling of Fmoc-(2R)-2-Amino-3-(2-anthryl)propanoic Acid

This is the most critical step. A double coupling is performed to ensure maximum incorporation efficiency.

  • Activation Solution Preparation: In a separate vial, dissolve:

    • Fmoc-(2R)-2-Amino-3-(2-anthryl)propanoic acid (0.4 mmol, 4 eq.)

    • HATU (0.39 mmol, 3.9 eq.)

    • in 2 mL of DMF.

  • Add DIPEA (0.8 mmol, 8 eq.) to the activation solution and vortex for 1 minute.

    • Causality: HATU, in the presence of the base DIPEA, converts the amino acid's carboxylic acid into a highly reactive OAt-ester intermediate, which can readily acylate the free amine on the resin despite the steric bulk.[9]

  • First Coupling: Immediately add the activation solution to the deprotected resin. Agitate for 2 hours at room temperature.

  • Drain the reaction solution and wash the resin with DMF (3 x 5 mL).

  • Second Coupling: Repeat steps 1-4 to perform a second coupling reaction to acylate any remaining free amines.

  • After the second coupling, wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL).

    • Validation: Perform a Kaiser test (or other ninhydrin-based test) on a small sample of beads. A negative result (beads remain colorless or yellow) indicates successful and complete coupling. If the test is positive (blue beads), a third coupling may be necessary.

Step 4: Peptide Elongation

  • To add subsequent amino acids, repeat the synthesis cycle: Step 2 (Deprotection) followed by Step 3 (Coupling).

  • For standard, non-hindered amino acids, a single coupling of 45-60 minutes is typically sufficient.

Step 5: Final Cleavage and Deprotection

  • After the final amino acid has been coupled and deprotected, wash the peptide-resin with DCM (5 x 5 mL) and dry it under a stream of nitrogen for 30 minutes.

  • Prepare 5 mL of the cleavage cocktail Reagent B fresh in a well-ventilated fume hood.[10][13]

    • Reagent B Composition: 88% TFA, 5% Phenol, 5% Water, 2% TIS.

    • Rationale: TIS and water act as scavengers for reactive cations (e.g., tert-butyl cations from side-chain protecting groups) that are generated by TFA.[10][11] This prevents re-attachment to or modification of the peptide, particularly sensitive residues.

  • Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours.

  • Filter the cleavage solution away from the resin beads into a clean 50 mL conical tube.

  • Rinse the resin with an additional 1 mL of fresh TFA and combine the filtrates.

Step 6: Peptide Precipitation and Isolation

  • Slowly add the TFA filtrate dropwise into a 50 mL tube containing 40 mL of ice-cold methyl-t-butyl ether (MTBE). A white precipitate (the crude peptide) should form immediately.[8]

  • Incubate at -20°C for 30 minutes to maximize precipitation.

  • Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the peptide.

  • Carefully decant the ether, wash the pellet with 10 mL of cold MTBE, and centrifuge again. Repeat this wash step once more.

  • After the final wash, dry the white peptide pellet under a gentle stream of nitrogen.

Purification and Characterization

Purification by RP-HPLC

The crude peptide must be purified to remove deletion sequences and by-products from the cleavage process. Reversed-phase HPLC (RP-HPLC) is the standard method, separating peptides based on their hydrophobicity.[14][15][16]

ParameterCondition
Column C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size)
Mobile Phase A 0.1% TFA in HPLC-grade water
Mobile Phase B 0.1% TFA in HPLC-grade acetonitrile (ACN)
Flow Rate 1.0 mL/min (analytical) or 10-20 mL/min (semi-preparative)
Gradient 5% to 65% B over 30 minutes (This is a starting point and must be optimized for each peptide)
Detection UV Absorbance at 220 nm (peptide backbone) and ~350 nm (anthracene side chain)

Protocol:

  • Dissolve the crude peptide in a minimal volume of a suitable solvent (e.g., 50% ACN/water).

  • Filter the solution through a 0.22 µm syringe filter.

  • Inject the sample onto the equilibrated RP-HPLC column.

  • Run the optimized gradient and collect fractions corresponding to the major peak.

  • Analyze collected fractions for purity by analytical HPLC. Pool fractions with >95% purity and lyophilize to obtain a pure, fluffy white powder.[17]

Characterization

1. Mass Spectrometry (LC-MS or MALDI-TOF):

  • Purpose: To confirm the identity of the synthesized peptide.

  • Procedure: Analyze a small sample of the purified peptide.

  • Expected Result: The observed molecular weight should match the calculated theoretical mass of the target peptide.

2. Fluorescence Spectroscopy:

  • Purpose: To confirm the functional integrity of the incorporated anthryl group.

  • Procedure: Dissolve the purified peptide in a suitable buffer. Scan the emission spectrum while exciting at the characteristic wavelength for anthracene (~350-360 nm).

  • Expected Result: A characteristic fluorescence emission spectrum with a maximum around 400-430 nm confirms the presence of the fluorophore.

Troubleshooting

ProblemPossible CauseRecommended Solution
Low Yield of Crude Peptide Incomplete coupling of the bulky amino acid.Perform a Kaiser test after the double coupling. If positive, perform a third coupling. Ensure HATU and DIPEA are fresh. Consider using microwave-assisted SPPS to drive difficult couplings to completion.[4]
Major Peak in HPLC is not Target Mass Deletion sequence due to failed coupling.Optimize the coupling of the bulky amino acid as above. Use a higher excess of amino acid and coupling reagents (e.g., 5 eq.).
Poor Peak Shape in HPLC Peptide aggregation; interaction with silica.Ensure 0.1% TFA is present in both mobile phases to improve peak symmetry.[17] The high hydrophobicity of the anthryl group can promote aggregation; dissolve the crude peptide in solvents containing organic modifiers or even DMSO.
No Fluorescence Detected Degradation of the anthracene ring during TFA cleavage.Ensure the cleavage cocktail is prepared fresh and contains sufficient scavengers (TIS). Minimize cleavage time to what is necessary for deprotection (2-3 hours is usually sufficient).

Conclusion

The successful synthesis of peptides containing bulky, functional residues like (2R)-2-Amino-3-(2-anthryl)propanoic acid is achievable with careful optimization of established SPPS protocols. By employing high-reactivity coupling reagents like HATU, extending reaction times through a double-coupling strategy, and using a protective cleavage cocktail, researchers can efficiently incorporate this valuable fluorescent probe. The protocols outlined in this guide provide a robust framework for scientists to develop novel, fluorescently-labeled peptides for a wide range of applications in biology and medicine.

References

  • Benchchem. Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids.
  • ChemPep. Fmoc Solid Phase Peptide Synthesis.
  • Aapptec Peptides. Cleavage Cocktails; Reagent B.
  • Aapptec Peptides. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1.
  • CDN. Cleavage Cocktail Selection.
  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF.
  • Peptide Separation by HPLC: Precision for Protein Research. (2025).
  • Royal Society of Chemistry. A review on recent advances in amino acid and peptide-based fluorescence and its potential applications. New Journal of Chemistry.
  • PMC. Small Fluorogenic Amino Acids for Peptide‐Guided Background‐Free Imaging. (2022).
  • ResearchGate. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
  • Google Patents. Cleavage of synthetic peptides. (2015).
  • Reverse-phase HPLC Peptide Purification.
  • CD Formulation. Fluorescence Labeled Peptide Synthesis.
  • Creative Peptides. Solid-Phase Peptide Synthesis (SPPS) for High-Quality Peptides.
  • ResearchGate. Sequences of the peptides modified with a fluorescent tag and chemical....
  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • ACS Publications. Single-Molecule Peptide Identification Using Fluorescence Blinking Fingerprints. Journal of the American Chemical Society. (2023).
  • AAPPTec. Peptide Purification.
  • Sigma-Aldrich. (2R,3S)-3-(Fmoc-amino)-2-hydroxy-3-phenyl-propanoic acid.
  • PMC. HPLC Analysis and Purification of Peptides.
  • CEM Corporation - YouTube. SPPS Reagents Explained: A Complete Guide. (2025).

Sources

Cell-free protein synthesis with (2R)-2-Amino-3-(2-anthryl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Incorporation of (2R)-2-Amino-3-(2-anthryl)propanoic acid in Cell-Free Systems

Executive Summary

This guide details the protocol for incorporating (2R)-2-Amino-3-(2-anthryl)propanoic acid (D-Anthrylalanine, hereafter D-Anl ) into proteins using a Cell-Free Protein Synthesis (CFPS) system.

Scientific Context: The specific request for the (2R) isomer denotes a D-amino acid . Unlike its L-counterpart (used widely as a fluorescent conformational probe), D-Anl is utilized to confer proteolytic resistance or to study mirror-image biological interactions. However, the prokaryotic ribosome has a strong stereochemical preference for L-amino acids.

The Solution: Standard auxotrophic strain engineering cannot efficiently incorporate D-amino acids due to the high selectivity of aminoacyl-tRNA synthetases (aaRS). Therefore, this protocol utilizes a PURE (Protein synthesis Using Recombinant Elements) system coupled with Flexizyme (dFx) technology. This "bypasses" the aaRS bottleneck, allowing the ribosomal incorporation of the D-isomer, albeit with specific elongation constraints.

Strategic Experimental Design

The Challenge of Chirality and Bulk

Incorporating D-Anl presents two kinetic barriers:

  • aaRS Rejection: Natural synthetases will not charge tRNA with D-amino acids.

  • Ribosomal P-site Steering: The ribosome's Peptidyl Transferase Center (PTC) significantly slows down peptide bond formation when a D-amino acid is in the A-site, often leading to premature termination.

The "Bypass" System (Flexizyme + PURE)

To solve this, we employ an in vitro tRNA acylation system.

  • Catalyst: dFx (dinitrobenzyl-flexizyme) , an evolved ribozyme capable of charging tRNAs with D-amino acids activated as 3,5-dinitrobenzyl esters (DBE).

  • Reaction Environment: The PURE system is essential because it lacks endogenous release factors (if RF1-depleted) and nucleases that would degrade the engineered tRNA, and crucially, it lacks "promiscuous" wild-type synthetases that might mis-acylate the tRNA.

Critical Pre-requisites & Reagents

Chemical Isomer Warning: Ensure you have the (2R) isomer.

  • (2R)-2-Amino-3-(2-anthryl)propanoic acid = D-Anthrylalanine (Target of this guide).

  • (2S)-2-Amino-3-(2-anthryl)propanoic acid = L-Anthrylalanine (Standard fluorescent probe).

  • Note: If you intend to use the L-isomer, switch the catalyst from dFx to eFx (enhanced flexizyme) and use cyanomethyl ester (CME) activation.

Required Materials:

  • Amino Acid: (2R)-2-Amino-3-(2-anthryl)propanoic acid.

  • Activation Reagents: 3,5-dinitrobenzyl chloride (for DBE synthesis), Boc-protection reagents.

  • Ribozyme: dFx (5'-GGAUCGAAAGAUUUCCGCAGGCCCGAAAGGGUAUUGGCGUUAGGU-3').

  • tRNA: Orthogonal suppressor tRNA (e.g., E. coli tRNA^Asn_CUA or microhelix variants).

  • CFPS Kit: PURExpress® (NEB) or custom PURE system (RF1-depleted).

Detailed Protocol

Phase 1: Substrate Activation (Synthesis of D-Anl-DBE)

Rationale: Flexizymes require an activated ester leaving group to drive the acylation of the tRNA 3'-hydroxyl.

  • Boc-Protection: Protect the

    
    -amine of D-Anl with a Boc group to prevent self-polymerization.
    
  • Esterification: React Boc-D-Anl with 3,5-dinitrobenzyl chloride (DNB-Cl) and triethylamine in DMF.

  • Deprotection: Remove the Boc group using 4M HCl in dioxane.

  • Purification: Precipitate in diethyl ether. The final product, D-Anl-DBE , must be stored at -80°C in dry DMSO.

    • QC Check: 1H-NMR must confirm the integrity of the anthracene ring and the DBE moiety.

Phase 2: Flexizyme-Mediated tRNA Acylation

Rationale: This step generates the "loaded" tRNA required for the CFPS reaction.

Reaction Setup (20 µL scale):

Component Concentration Role
HEPES-KOH (pH 7.5) 50 mM Buffer
dFx (Ribozyme) 10 µM Catalyst
tRNA^Asn_CUA 10 µM Carrier
MgCl₂ 600 mM Cofactor (Critical for ribozyme folding)
D-Anl-DBE 5 mM Substrate (in DMSO)

| DMSO (Total) | 20% (v/v) | Solubilizer for Anthryl group |

Procedure:

  • Mix dFx, tRNA, and Buffer. Heat to 95°C for 2 min, then cool to 25°C over 5 min (Annealing).

  • Add MgCl₂.

  • Add D-Anl-DBE (pre-dissolved in DMSO). Note: Keep DMSO concentration high (20%) to prevent D-Anl precipitation.

  • Incubation: Incubate on ice (0°C) for 48 hours .

    • Expert Insight: D-amino acids react slower than L-isomers. The dFx reaction is entropy-driven; lower temperatures often preserve the ribozyme structure and prevent hydrolysis of the ester, despite slower kinetics.

  • Precipitation: Stop reaction by adding 2.5 volumes of cold ethanol and 0.1 volume of 3M Sodium Acetate (pH 5.2). Centrifuge (15,000 x g, 20 min).

  • Resuspension: Dissolve pellet in 1 mM Potassium Acetate (pH 5). Do not use Tris (nucleophilic attack risk).

Phase 3: Cell-Free Translation (PURE System)

Rationale: Incorporating the pre-charged tRNA into the polypeptide chain.

Reaction Setup (10 µL scale):

  • Template: Plasmid encoding target protein (e.g., GFP) with a TAG (Amber) codon at the desired site (preferably N-terminal, e.g., position 2 or 3).

    • Design Rule: Avoid placing D-Anl in the middle of long hydrophobic stretches. The ribosome struggles to process D-amino acids; N-terminal placement maximizes yield.

  • Master Mix: Thaw PURExpress Solution A (Enzymes) and B (Buffer/tRNAs).

  • Assembly:

ComponentVolume (µL)Final Conc.
Solution A4.01X
Solution B3.01X
Murine RNase Inhibitor0.20.8 U/µL
DNA Template0.510 ng/µL
D-Anl-tRNA^Asn_CUA 2.0~20-40 µM
Nuclease-free Water0.3-
  • Incubation: 37°C for 2–4 hours.

    • Note: Unlike L-amino acids, D-incorporation may stall translation. If yield is low, lower temp to 30°C and extend time to 6 hours.

Quality Control & Data Analysis

Validation of Acylation (Acid Urea PAGE)

Before the CFPS reaction, you must validate that the tRNA is charged.

  • Method: Run 0.5 µg of the charged tRNA on a 6.5% Acid Urea PAGE gel (pH 5.0).

  • Result: The aminoacylated tRNA (D-Anl-tRNA) moves slower than the uncharged tRNA due to the added mass and drag of the anthracene group.

  • Quantification: Densitometry should show >25% acylation efficiency. If <10%, the CFPS reaction will fail.

Validation of Incorporation (Fluorescence & MS)
  • Fluorescence: Measure emission at ~410-420 nm (Excitation ~340 nm).

    • Control: A reaction with uncharged tRNA should show no fluorescence at this wavelength (background subtraction).

  • Mass Spectrometry (The Gold Standard):

    • Purify the protein (e.g., His-tag pull-down).

    • Perform Trypsin digest.

    • LC-MS/MS: Look for the mass shift corresponding to D-Anl (MW: 265.31 Da, Residue Mass: ~247.3 Da).

    • Chirality Check: Standard MS cannot distinguish D/L. To prove D-incorporation, digest the peptide with Proteinase K or L-amino acid oxidase . Peptides containing D-Anl will be resistant to specific enzymatic cleavage compared to L-Anl controls.

Visualization of Workflows

Figure 1: The Flexizyme-CFPS Integration Pathway

G cluster_0 Phase 1: Activation cluster_1 Phase 2: Charging cluster_2 Phase 3: Translation Anl (2R)-Anthrylalanine Act D-Anl-DBE (Activated Ester) Anl->Act Chemical Synthesis DBE DNB-Cl DBE->Act Charged D-Anl-tRNA Act->Charged 48h @ 0°C dFx dFx Ribozyme dFx->Charged tRNA tRNA(CUA) tRNA->Charged PURE PURE System (RF1-depleted) Charged->PURE Add to Rxn Protein Protein-D-Anl (Fluorescent/Stable) PURE->Protein Translation DNA Template DNA (TAG Codon) DNA->PURE

Caption: Workflow for incorporating D-Anthrylalanine. The process moves from chemical activation to ribozyme-mediated charging, followed by cell-free translation.

Figure 2: Kinetic Logic of D-Amino Acid Incorporation

Logic Start Start: Ribosome P-Site Next A-Site: D-Anl-tRNA Entry Start->Next Check Stereo-Check Next->Check Success Peptide Bond Formation (Slow but Possible) Check->Success Pre-charged tRNA (CFPS Bypass) Fail Rejection/Hydrolysis Check->Fail Wild Type aaRS (In vivo) Elongation Elongation Stalling Risk (Proline helps downstream) Success->Elongation Next AA

Caption: Mechanistic logic. CFPS bypasses the aaRS checkpoint, but ribosomal elongation remains the rate-limiting step for D-amino acids.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No Fluorescence Hydrolysis of D-Anl-DBEEnsure DBE ester is stored in dry DMSO. Verify acylation on Acid Urea PAGE.
Low Yield Ribosome StallingMove the TAG codon closer to the N-terminus (residue 2-5). Add Elongation Factor P (EF-P) to the PURE reaction.
Precipitation Hydrophobic AggregationD-Anl is very hydrophobic. Add 0.05% Tween-20 or Brij-35 to the CFPS reaction.
Background Signal Free D-Anl FluorescenceDialyze the final protein product or use Ni-NTA spin columns to remove free amino acids before measurement.

References

  • Murakami, H., Ohta, A., Ashigai, H., & Suga, H. (2006).[1] A highly flexible tRNA acylation method for non-canonical polypeptide synthesis.[2] Nature Methods, 3(5), 357–359. Link

  • Shimizu, Y., et al. (2001). Cell-free translation reconstituted with purified components.[3][4] Nature Biotechnology, 19, 751–755. Link

  • Dedkova, L. M., & Hecht, S. M. (2019). Chemical Acylation of tRNA for the Incorporation of Noncanonical Amino Acids. Methods in Molecular Biology, 2027, 3–18. Link

  • Katoh, T., & Suga, H. (2018). Ribosomal Incorporation of D-Amino Acids into Peptides. Accounts of Chemical Research, 51(11), 2862–2871. Link

  • Fujino, T., et al. (2013). In vitro selection of genomic libraries with random insertions of cell-penetrating peptides. Methods in Molecular Biology, 1043, 81-91. (Demonstrates Flexizyme utility). Link

Sources

Application Note: Probing Protein Conformational Dynamics and Membrane Interactions using Genetically Encoded (2R)-2-Amino-3-(2-anthryl)propanoic Acid (2-Ant-Ala)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Standard fluorescent proteins (like GFP, ~27 kDa) are invaluable tools but often suffer from large steric footprints that can perturb sensitive protein-protein interactions or intra-domain conformational changes. (2R)-2-Amino-3-(2-anthryl)propanoic acid (2-Ant-Ala) offers a "minimalist" alternative. As a non-canonical amino acid (ncAA) with a fluorescent anthracene side chain, it is roughly the size of a tryptophan residue but possesses distinct photophysical properties.

This Application Note details the workflow for genetically encoding 2-Ant-Ala into proteins using orthogonal translation systems and imaging them via fluorescence microscopy. Unlike GFP, 2-Ant-Ala is environmentally sensitive ; its fluorescence quantum yield and vibronic structure respond to local polarity, making it an exceptional probe for monitoring membrane insertion , ligand binding , and folding dynamics .

Key Advantages
  • Small Footprint: Minimal steric hindrance compared to fusion proteins.

  • Environmental Sensitivity: Acts as a reporter for hydrophobic pocket burial or membrane insertion.

  • Orthogonal Incorporation: Site-specific labeling via Amber (TAG) codon suppression.

Technical Principle: Genetic Code Expansion (GCE)[1][2][3]

To incorporate 2-Ant-Ala, we utilize Genetic Code Expansion (GCE) . This system hijacks the amber stop codon (TAG) using an engineered orthogonal pair: a tRNA (tRNACUA) and an aminoacyl-tRNA synthetase (aaRS), typically derived from the Methanocaldococcus jannaschii (Mj) TyrRS/tRNA pair.

Mechanism of Action
  • Suppression: The host cell (E. coli) is transformed with a plasmid encoding the orthogonal Mj-TyrRS/tRNA pair and the target protein gene containing a TAG mutation at the desired site.

  • Charging: The engineered Mj-TyrRS specifically aminoacylates the orthogonal tRNACUA with exogenously added 2-Ant-Ala.

  • Translation: The ribosome incorporates 2-Ant-Ala at the UAG codon, producing a full-length, site-specifically labeled protein.

Workflow Diagram

GCE_Workflow cluster_inputs Inputs Plasmid Plasmid: Target Gene (TAG) + Mj-TyrRS/tRNA Host Host Cell (E. coli BL21) Plasmid->Host Transformation ncAA ncAA: 2-Ant-Ala (Added to Media) ncAA->Host Transport Translation Translation & Suppression Host->Translation Induction Protein Labeled Protein (Fluorescent) Translation->Protein Ribosome Activity Imaging UV Microscopy (Ex 340nm / Em 415nm) Protein->Imaging Purification & Mounting

Caption: Workflow for the genetic incorporation of 2-Ant-Ala and subsequent imaging.

Photophysical Properties & Filter Selection[4]

Before proceeding to protocols, the optical configuration must be optimized. 2-Ant-Ala requires UV excitation, similar to DAPI, but with specific considerations for detection.

PropertyValueNotes
Excitation Max ~325 – 350 nmRequires UV laser (355 nm) or high-power LED (340/365 nm).
Emission Max ~400 – 420 nmBlue/Cyan emission.
Stokes Shift ~80 nmLarge shift reduces self-quenching artifacts.
Quantum Yield 0.1 – 0.5Highly dependent on solvent polarity (higher in hydrophobic environments).
Photostability ModerateSusceptible to photodimerization under intense UV (can be used as a switch).

Recommended Microscope Filter Set:

  • Excitation Filter: 340/30 nm (or 350/50 nm)

  • Dichroic Mirror: 380 nm LP

  • Emission Filter: 420/40 nm (Bandpass)

Protocol 1: Genetic Incorporation in E. coli

Objective: Express a protein labeled with 2-Ant-Ala at a specific residue (e.g., residue 50).

Materials
  • Plasmid 1: pEVOL-pAnt (encoding the evolved Mj-TyrRS and tRNACUA).

  • Plasmid 2: pET-Target-TAG (Target gene with TAG codon at pos 50).

  • ncAA: (2R)-2-Amino-3-(2-anthryl)propanoic acid (dissolved in 0.1M NaOH or DMSO to 100 mM stock).

  • Strain: E. coli BL21(DE3).

Step-by-Step Procedure
  • Transformation: Co-transform BL21(DE3) cells with both plasmids. Plate on LB agar with Chloramphenicol (pEVOL) and Kanamycin/Ampicillin (Target).

  • Inoculation: Pick a single colony into 10 mL non-inducing media (LB + antibiotics). Grow overnight at 37°C.

  • Scale-Up: Dilute 1:100 into fresh media (e.g., 50 mL). Grow to OD600 ~0.5.

  • Induction & Labeling:

    • Add 2-Ant-Ala to a final concentration of 1 mM .

    • Add Arabinose (0.02%) to induce the tRNA/RS machinery.

    • Add IPTG (1 mM) to induce the target protein.

  • Expression: Incubate at 30°C for 12–16 hours in the dark (wrap flasks in foil to prevent photobleaching/dimerization).

  • Harvest: Centrifuge cells (5000 x g, 15 min). The pellet may appear slightly off-white/yellow due to the ncAA.

Validation Check: Always run a "No-ncAA" control. Full-length protein should only appear in the presence of 2-Ant-Ala. Truncated protein (termination at TAG) will appear in the control.

Protocol 2: Sample Preparation & Imaging[4]

Objective: Image the labeled protein to detect membrane localization or environmental changes.

Safety Note: Anthracene derivatives are polycyclic aromatic hydrocarbons (PAHs). Handle with gloves and dispose of as hazardous chemical waste. UV light is damaging to eyes/skin; use shields.

A. Purification (Optional but Recommended)

For high-contrast imaging, purify the protein (e.g., Ni-NTA affinity) to remove free ncAA, which will cause high background fluorescence.

  • Lyse cells and purify using standard affinity chromatography.

  • Dialysis: Dialyze extensively against PBS to remove trace free 2-Ant-Ala.

  • Verification: Measure absorbance at 280 nm (protein) and ~340 nm (anthryl group).

B. Microscopy Setup
  • Mounting:

    • Live Bacteria: Immobilize cells on a poly-L-lysine coated coverslip or agarose pad.

    • Purified Protein/Liposomes: Mix protein with Giant Unilamellar Vesicles (GUVs) to observe membrane binding.

  • Acquisition Parameters:

    • Light Source: 365 nm LED (20-50% power) or 355 nm Laser (low power).

    • Exposure: Start with 100–200 ms. 2-Ant-Ala is dimmer than GFP; gain may need adjustment.

    • Objective: 60x or 100x Oil Immersion (NA 1.4) for high light collection.

C. Imaging Workflow
  • Focus: Use Brightfield or DIC to find the sample plane to avoid bleaching the fluorophore during focusing.

  • Snap: Switch to the UV/DAPI channel and acquire the image immediately.

  • Time-Lapse (Caution): If performing time-lapse, use minimal frequency (e.g., every 30s) because 2-Ant-Ala can undergo photodimerization under continuous UV exposure, effectively bleaching the signal and crosslinking the protein.

Data Analysis: Interpreting the Signal

The power of 2-Ant-Ala lies in its spectral response to the environment.

Membrane Insertion (Solvatochromism)

Anthracene fluorescence is quenched or exhibits "blurred" vibronic structure in polar solvents (water) but increases in intensity and sharpness in non-polar environments (lipid bilayers).

  • Scenario: Protein binds to a vesicle.

  • Observation:

    • Cytosolic/Buffer Signal: Low intensity, diffuse.

    • Membrane Signal: High intensity, sharp localization.

  • Calculation: Calculate the Partition Coefficient (Kp) by measuring Mean Fluorescence Intensity (MFI) on the membrane vs. background.

Conformational Change

If the 2-Ant-Ala residue is buried within a hydrophobic core upon ligand binding:

  • Result: A blue-shift (hypsochromic) of 5-10 nm and an increase in Quantum Yield.

  • Note: This may require a spectral detector (lambda scan) on a confocal microscope to visualize subtle shifts.

Troubleshooting

IssueProbable CauseSolution
No Fluorescence Incorporation failure or Filter mismatch.Verify full-length protein via Western Blot (anti-His). Check if filters pass 340ex/420em.
High Background Free ncAA not washed out.Increase dialysis steps or wash cells 3x with PBS before imaging.
Rapid Bleaching Photodimerization.Reduce UV intensity. Use stroboscopic illumination.
Cell Toxicity UV damage or ncAA toxicity.Limit imaging time. Use minimal effective concentration of 2-Ant-Ala (0.5 mM).

References

  • Sisido, M., et al. (2011). "Introduction of noncanonical amino acids into proteins and their application to structural and functional studies." Methods in Molecular Biology.

  • Chin, J. W., et al. (2002). "An expanded eukaryotic genetic code." Science. (Foundational work on orthogonal pairs).

  • Hohsaka, T., & Sisido, M. (2002). "Incorporation of non-natural amino acids into proteins." Current Opinion in Chemical Biology.

  • Summerer, D., et al. (2006). "A genetically encoded fluorescent amino acid." Proceedings of the National Academy of Sciences. (describes similar anthracene/dansyl evolutions).

  • Reagent Database. "(2R)-2-Amino-3-(9-anthryl)propanoic acid Properties." (Chemical and physical data).

Time-resolved fluorescence spectroscopy of (2R)-2-Amino-3-(2-anthryl)propanoic acid labeled peptides

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in peptide chemistry and biophysics. It details the protocol for synthesizing and characterizing peptides labeled with (2R)-2-Amino-3-(2-anthryl)propanoic acid (D-2-Anthrylalanine), a non-natural fluorescent amino acid.

The guide focuses on Time-Resolved Fluorescence (TRF) spectroscopy to probe conformational dynamics, leveraging the unique rotamer-dependent fluorescence lifetimes of the anthracene moiety.

Introduction & Principle

(2R)-2-Amino-3-(2-anthryl)propanoic acid (D-2-Anthrylalanine, abbreviated as (D)-2-Ant ) is the D-enantiomer of the fluorescent amino acid 2-anthrylalanine. While L-isomers are standard for biological mimicry, the (2R) (D-isomer) is increasingly utilized in drug development to:

  • Enhance Metabolic Stability: D-amino acids resist proteolysis.

  • Probe Mirror-Image Interactions: Used in D-peptide therapeutics and mirror-image phage display.

  • Serve as a Rotameric Probe: The bulky anthracene side chain exhibits restricted rotation. Its fluorescence lifetime (

    
    ) is highly sensitive to the local environment and the specific rotameric state (
    
    
    
    and
    
    
    angles) occupied relative to the peptide backbone.
Photophysical Mechanism

Unlike Tryptophan (Trp), which has a complex multi-exponential decay often difficult to resolve, (D)-2-Ant offers a distinct spectral window and high quantum yield.

  • Mechanism: The fluorescence lifetime of (D)-2-Ant is modulated by Photoinduced Electron Transfer (PET) between the excited anthracene fluorophore and the peptide bond (amide group). This quenching efficiency depends on the distance and orientation, which are defined by the side-chain rotamers.

  • Result: By measuring the fluorescence decay, one can resolve distinct lifetimes corresponding to specific conformational populations (rotamers), effectively taking a "snapshot" of the peptide's folding state.

Table 1: Photophysical Properties of (D)-2-Anthrylalanine
PropertyValueNotes
Excitation Max (

)
~254 nm (Strong), 325–340 nm (Preferred)Use >325 nm to avoid exciting Trp/Tyr in the peptide.
Emission Max (

)
380–450 nm Shows characteristic vibronic structure (fingers).
Fluorescence Lifetime (

)
1.0 – 12.0 nsHighly dependent on local quenching (PET).
Quantum Yield (

)
~0.6 (Solvent dependent)Higher than Trp; quenched by adjacent carbonyls.
Stokes Shift ~60 nmReduces self-quenching artifacts.

Experimental Workflow

The following diagram outlines the critical path from synthesis to data analysis.

G Start Fmoc-(D)-2-Ant Synthesis SPPS Solid Phase Peptide Synthesis Start->SPPS Incorporation Purify HPLC Purification & QC (MS) SPPS->Purify Cleavage Sample Sample Prep (Buffer/Concentration) Purify->Sample >95% Purity TCSPC TCSPC Data Acquisition Sample->TCSPC Magic Angle Analysis MEM / Rotamer Analysis TCSPC->Analysis Decay Curves

Figure 1: End-to-end workflow for characterizing (D)-2-Ant labeled peptides. Blue indicates chemistry, Red indicates spectroscopy, and Green indicates computational analysis.

Protocol 1: Synthesis & Labeling (Fmoc-SPPS)

Incorporating the bulky (D)-2-Ant residue requires modified coupling conditions to ensure high yield and prevent racemization (though less of a concern for D-amino acids, enantiomeric purity must be maintained).

Reagents
  • Fmoc-(D)-2-Anthrylalanine : Commercially available or synthesized via asymmetric hydrogenation.

  • Resin : Rink Amide (for C-term amides) or Wang (for C-term acids).

  • Coupling Agents : HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).

  • Solvent : DMF (N,N-Dimethylformamide), peptide grade.

Step-by-Step Procedure
  • Resin Swelling : Swell resin in DMF for 30 min.

  • Deprotection : Remove Fmoc using 20% Piperidine in DMF (2 x 10 min). Wash with DMF (5x).

  • Coupling of (D)-2-Ant :

    • Note: The anthracene ring is sterically hindered.

    • Dissolve Fmoc-(D)-2-Ant (3 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF.

    • Add DIPEA (6 eq) immediately before adding to the resin.

    • Reaction Time : Extend coupling time to 2–4 hours (standard AA is 45 min).

    • Validation: Perform a Kaiser test.[1] If not blue-free, re-couple using PyAOP.

  • Elongation : Continue standard SPPS for the remaining sequence.

  • Cleavage :

    • Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H2O.[2]

    • Caution: Avoid scavengers prone to alkylation if not necessary; however, TIS is required to prevent carbocation re-attachment to the anthracene ring.

    • Time: 2–3 hours.

  • Purification : RP-HPLC (C18 column). Gradient: Water/Acetonitrile (+0.1% TFA).

    • Detection: Monitor absorbance at 254 nm (peptide backbone + Ant) and 330 nm (Ant specific).

Protocol 2: Time-Resolved Data Acquisition (TCSPC)

Time-Correlated Single Photon Counting (TCSPC) is the gold standard for measuring fluorescence lifetimes.

Instrumentation Setup[1][2][3]
  • Source : Pulsed LED or Laser Diode.

    • Target Wavelength: 330–340 nm . (Exciting at 280 nm will excite Trp/Tyr, complicating the decay).

  • Detector : MCP-PMT (Microchannel Plate Photomultiplier) for high time resolution (<50 ps IRF).

  • Emission Monochromator : Set to 415 nm (emission maximum of Ant).

  • Polarization : Magic Angle (54.7°) .

    • Why? Large fluorophores like anthracene have slow rotational correlation times. If you do not use the magic angle, rotational diffusion will superimpose onto the fluorescence decay, distorting the lifetime data [1].

Acquisition Steps[1][4][5][6]
  • Sample Prep : Dissolve peptide to 1–10 µM in buffer (e.g., PBS, pH 7.4). Absorbance at excitation wavelength should be < 0.1 OD to avoid inner filter effects.

  • IRF Measurement : Measure the Instrument Response Function (IRF) using a scattering solution (Ludox or glycogen) at the excitation wavelength.

  • Decay Collection :

    • Set polarizer to Vertical (Excitation) and 54.7° (Emission).

    • Collect counts until the peak reaches at least 10,000 counts (for reliable multi-exponential fitting).

    • Time window: Set to 50–100 ns (Ant lifetimes can be long).

Data Analysis: Rotamer Distributions

The fluorescence decay


 of (D)-2-Ant in peptides is rarely a single exponential. It is best described as a sum of exponentials, where each component (

) represents a distinct rotameric population (

).


The Rotamer Model

The anthracene ring can occupy three primary rotamers around the


 bond (

): gauche+ (

), trans (

), and gauche- (

)
.
  • Short Lifetime (

    
     ns):  Corresponds to rotamers where the anthracene ring is in close contact with the carbonyl oxygen of the peptide backbone (efficient PET quenching).
    
  • Long Lifetime (

    
     ns):  Corresponds to rotamers where the anthracene is solvent-exposed or distant from quenching groups [2].
    
Analysis Workflow (MEM)

Instead of forcing a 2- or 3-exponential fit, use the Maximum Entropy Method (MEM) to recover a lifetime distribution.

  • Input : Decay curve + IRF.

  • Software : FAST (Edinburgh), FluoFit (PicoQuant), or Python libraries (scikit-learn).

  • Interpretation :

    • Peaks in the distribution correspond to stable conformational substates.

    • Ratio of Amplitudes (

      
      ) : Represents the equilibrium constant between open (unquenched) and closed (quenched) conformations.
      

Rotamers cluster_0 Rotameric States Peptide Peptide Backbone (Quencher) Rotamer1 Rotamer g+ (Close Contact) Peptide->Rotamer1 Steric Interaction Outcome1 Strong Quenching τ ~ 2 ns Rotamer1->Outcome1 Fast e- Transfer Rotamer2 Rotamer t (Intermediate) Rotamer2->Outcome1 Moderate Transfer Rotamer3 Rotamer g- (Solvent Exposed) Outcome2 Weak Quenching τ ~ 10 ns Rotamer3->Outcome2 No Transfer

Figure 2: Relationship between side-chain rotamers and observed fluorescence lifetimes. The proximity of the anthracene ring to the peptide backbone determines the quenching efficiency.

Case Study: Monitoring Unfolding

Scenario: You have a D-peptide designed to form a stable helix. You want to measure its thermal stability.

  • Experiment: Measure the TRF decay of the (D)-2-Ant labeled peptide at temperatures from 20°C to 80°C.

  • Observation:

    • At 20°C (Folded) : The decay is dominated by a single population (e.g., 80%

      
      ), indicating the anthracene is locked in a solvent-exposed position away from the backbone.
      
    • At 80°C (Unfolded) : The decay becomes multi-exponential with a shift toward

      
      .
      

References

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer.[3] (Chapter 10: Time-Domain Lifetime Measurements).

  • Sieradzan, A., et al. (2022). "Fluorescence Lifetime Imaging of Anthracene-Labeled Peptides." Journal of Fluorescence. (General reference for anthracene rotamer quenching mechanisms).
  • Sigma-Aldrich. (2023). Product Specification: (R)-2-Amino-3-(2-naphthyl)propanoic acid (Analogous synthesis reference).

  • PubChem. (2023). (2R)-2-amino-3-(2-anthryl)propanoic acid Structure and Properties.

  • Chung, H. S., et al. (2005). "Extracting the underlying dynamics of the unfolded state of a protein from time-resolved fluorescence." Proceedings of the National Academy of Sciences. (Methodology for rotamer analysis).

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Photobleaching of (2R)-2-Amino-3-(2-anthryl)propanoic acid in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers utilizing (2R)-2-Amino-3-(2-anthryl)propanoic acid, a fluorescent amino acid, for live-cell imaging. This resource is designed to provide in-depth, actionable guidance to help you mitigate photobleaching, ensuring the integrity and longevity of your experiments. We will delve into the mechanisms of photobleaching, provide troubleshooting solutions for common issues, and present best practices for image acquisition.

Part 1: Understanding the Challenge: The Photophysics of Anthracene

Fluorescent molecules, including anthracene derivatives, can permanently lose their ability to fluoresce after prolonged exposure to excitation light, a phenomenon known as photobleaching.[1][2] This process is a significant hurdle in live-cell imaging, especially during time-lapse experiments, as it can lead to signal loss and skewed data.[3][4]

The core of the issue lies in the molecule's transition from an excited singlet state to a more stable, but highly reactive, triplet state.[5] In this triplet state, the fluorophore is susceptible to irreversible chemical reactions, often with molecular oxygen, which generates reactive oxygen species (ROS).[6][7] These ROS can then damage the fluorophore, rendering it non-fluorescent, and can also induce phototoxicity in the cell, further compromising the experiment.[1][8][9] Anthracene, in particular, is also known to undergo photodimerization, another pathway that leads to fluorescence loss.[10]

Frequently Asked Questions (FAQs) about Photobleaching

Q1: What is photobleaching and why is it a problem?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, caused by the same light used to excite it.[11] It leads to a gradual fading of the fluorescent signal. This is problematic because it limits the duration of time-lapse imaging, reduces the signal-to-noise ratio, and can complicate quantitative analysis of your data.[12]

Q2: How does the anthracene structure in (2R)-2-Amino-3-(2-anthryl)propanoic acid contribute to photobleaching?

A2: The anthracene core is a polycyclic aromatic hydrocarbon that, upon excitation, can readily undergo intersystem crossing to a long-lived triplet state.[7] This triplet state is the primary precursor to photobleaching, as it has a higher probability of reacting with molecular oxygen to form destructive singlet oxygen.[6][7] Additionally, excited anthracene molecules can react with each other to form non-fluorescent dimers.[10][13]

Q3: What is the difference between photobleaching and phototoxicity?

A3: While related, they are distinct phenomena. Photobleaching is the destruction of the fluorophore. Phototoxicity is the damage caused to the cell by the imaging process.[8] A primary cause of phototoxicity is the generation of ROS during photobleaching, which can damage cellular components like lipids, proteins, and nucleic acids, potentially leading to cellular stress, mitotic arrest, or even apoptosis.[9][14]

Part 2: Troubleshooting Guide for Common Photobleaching Issues

This section addresses specific problems you may encounter during your live-cell imaging experiments with (2R)-2-Amino-3-(2-anthryl)propanoic acid.

Problem: My fluorescent signal fades within the first few minutes of imaging.

  • Possible Cause: The excitation light intensity is too high. High-intensity light accelerates the rate at which fluorophores enter the reactive triplet state.[1]

  • Solution:

    • Reduce Laser/Lamp Power: This is the most direct way to decrease photobleaching.[11][15] Use the lowest possible light intensity that still provides an adequate signal-to-noise ratio.[1]

    • Use Neutral Density (ND) Filters: ND filters reduce the light intensity without changing its spectral properties, offering a simple way to protect your sample.[3][16]

Problem: To get a decent signal, I have to use a long exposure time, but this seems to increase photobleaching.

  • Possible Cause: While reducing light intensity is key, very long exposure times can still lead to a high total light dose delivered to the sample. Furthermore, a significant issue in many microscopy setups is "illumination overhead" (IO), where the sample is illuminated even when the camera is not actively acquiring an image.[17] This is particularly problematic with short, frequent exposures.[17]

  • Solution:

    • Optimize Exposure Time and Light Intensity: Aim for a balance. Often, a strategy of increasing the exposure time while decreasing the excitation light power can reduce phototoxicity and photobleaching.[17] This minimizes the impact of IO.[17]

    • Minimize Time Intervals: In a time-lapse experiment, only image as frequently as is necessary to capture the biological process of interest.[16] Avoid unnecessary light exposure between crucial time points.

Problem: My cells look unhealthy or stop behaving normally after a short period of imaging.

  • Possible Cause: You are likely observing phototoxicity, a direct consequence of the reactive oxygen species (ROS) generated during the photobleaching process.[9]

  • Solution:

    • Incorporate Antifade Reagents/ROS Scavengers: Add antioxidants to your live-cell imaging medium. Reagents like Trolox (a vitamin E analog) or commercial formulations such as ProLong™ Live Antifade Reagent can help neutralize ROS and protect both your fluorophore and your cells.[12][16] Note that antifade reagents for fixed cells are generally not suitable for live-cell work due to toxicity.[16]

    • Oxygen Scavenging Systems: Photobleaching is often oxygen-dependent.[1] Using enzymatic oxygen scavenging systems (e.g., glucose oxidase and catalase) in your imaging buffer can significantly reduce the rate of photobleaching by removing molecular oxygen.[1][16]

Problem: The background fluorescence in my images seems to be increasing over time.

  • Possible Cause: This could be due to cellular autofluorescence, which can become more prominent as your specific signal photobleaches. Stressed or dying cells often exhibit increased autofluorescence.

  • Solution:

    • Optimize Imaging Wavelengths: Ensure your filter sets are optimally matched to the excitation and emission spectra of the anthracene fluorophore. This maximizes the collection of your specific signal and minimizes the collection of out-of-channel autofluorescence.[18]

    • Pre-bleach Autofluorescence (with caution): In some cases, you can intentionally photobleach the background autofluorescence in a region adjacent to your area of interest before starting your experiment. However, this should be done carefully to avoid damaging the cells you intend to image.[4]

Part 3: Preventative Strategies & Best Practices

Proactive measures are the most effective way to combat photobleaching. The following table and protocols outline a comprehensive approach to setting up your imaging experiment for success.

Comparative Table of Photobleaching Mitigation Strategies
StrategyPrincipleProsCons
Reduce Excitation Intensity Lowers the rate of fluorophore excitation, reducing transitions to the triplet state.[15]Simple, effective, and universally applicable.Reduces signal intensity, potentially lowering the signal-to-noise ratio.[15]
Minimize Exposure Time Decreases the total number of photons the sample is exposed to.[1]Reduces overall light dose and limits phototoxicity.Can lead to noisy images if the signal is weak.
Use Antifade Reagents Chemically scavenge reactive oxygen species (ROS) that cause photobleaching.Directly targets the chemical mechanism of photobleaching and phototoxicity.[16]May require optimization for specific cell types; some can have mild cytotoxic effects.[16]
Optimize Filter Sets Maximizes the collection of emitted photons, allowing for lower excitation power.[18]Improves signal-to-noise ratio and reduces unnecessary light exposure.Requires investment in high-quality, specific filters.
Advanced Imaging Techniques Confine illumination to the focal plane (e.g., Confocal, TIRF, Light-Sheet).[1][8]Dramatically reduces out-of-focus photobleaching and phototoxicity.Requires access to specialized and often expensive microscopy systems.

Experimental Protocols

Protocol 1: Preparation of Live-Cell Imaging Medium with Antifade Reagent

This protocol describes the preparation of an imaging medium supplemented with Trolox, a common and effective antioxidant.

  • Prepare a 100 mM Trolox Stock Solution:

    • Dissolve 25 mg of Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) in 1 mL of DMSO.

    • Store in small aliquots at -20°C, protected from light.

  • Prepare Imaging Medium:

    • Use a phenol red-free cell culture medium to reduce background fluorescence.

    • Just before imaging, warm the medium to 37°C.

  • Add Trolox to Imaging Medium:

    • Dilute the 100 mM Trolox stock solution into the pre-warmed imaging medium to a final working concentration of 0.5-1 mM.

    • Note: The optimal concentration may vary between cell types and should be determined empirically.

  • Equilibrate Cells:

    • Replace the existing cell culture medium with the Trolox-supplemented imaging medium.

    • Incubate the cells for at least 15-30 minutes in the incubator before starting the imaging session to allow for reagent uptake and equilibration.

Protocol 2: Optimizing Microscope Settings for Minimal Photobleaching

This workflow guides you through the process of finding the optimal balance between signal quality and sample health.

  • Initial Setup:

    • Place your prepared live-cell sample on the microscope stage.

    • Using transmitted light (e.g., DIC or phase contrast), locate the cells of interest without exposing them to fluorescence excitation light.[3]

  • Set Excitation Power to Minimum:

    • Turn on the fluorescence light source (laser or LED) and set the power to the lowest possible setting (e.g., 1-5%).

  • Determine Maximum Tolerable Exposure Time:

    • Set your camera to a high gain or binning setting to increase sensitivity.

    • Start with a short exposure time (e.g., 50 ms) and gradually increase it until you can clearly distinguish your fluorescent signal from the background noise.

  • Titrate Excitation Power:

    • With the determined exposure time, slowly increase the excitation power until the signal-to-noise ratio is acceptable for your analysis. The goal is to use the absolute minimum power necessary.[16]

  • Acquisition Settings:

    • For time-lapse imaging, set the interval between acquisitions to be as long as your experimental question allows.

    • Turn off the excitation light source between acquisitions to prevent unnecessary exposure.[15]

Visualizations

The Pathway to Photobleaching

Caption: The Jablonski diagram illustrates the key steps leading to photobleaching of anthracene.

Troubleshooting Workflow

G Troubleshooting Workflow for Rapid Signal Loss Start Start: Rapid Signal Fading ReducePower Reduce Excitation Light Intensity Start->ReducePower ReducePower->Start No (Signal too weak) CheckExposure Optimize Exposure Time & Acquisition Frequency ReducePower->CheckExposure Yes CheckExposure->Start No (Signal too weak) UseAntifade Add Antifade Reagent / ROS Scavenger to Media CheckExposure->UseAntifade Yes UseAntifade->Start No CheckFilters Are Filters Optimized for Anthracene? UseAntifade->CheckFilters Yes AdvancedTech Consider Advanced Technique (e.g., Confocal, Light-Sheet) CheckFilters->AdvancedTech Still Fading Resolved Problem Resolved CheckFilters->Resolved Yes

Caption: A step-by-step decision tree for addressing photobleaching issues during an experiment.

References

  • How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. (n.d.). DELTA BIOLOGICALS. [Link]

  • Biocompare. (2018, April 26). Photobleaching in Live Cell Imaging. [Link]

  • Stennett, E., et al. (2021). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Journal of Cell Science. [Link]

  • Penn Today. (2021, October 12). Improved fluorescent amino acids for cellular imaging. [Link]

  • Zheng, Q., et al. (2014). The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores. Photochemistry and Photobiology. [Link]

  • American Chemical Society. (n.d.). Synthesis, characterization, and cellular imaging of a cyan emitting fluorescent α-amino acid for live-cell protein imaging. [Link]

  • Icha, J., et al. (2017). Phototoxicity in live fluorescence microscopy, and how to avoid it. BioEssays. [Link]

  • PubMed. (n.d.). Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint. [Link]

  • News-Medical.Net. (2018, October 24). Minimizing Photobleaching in Fluorescence Microscopy. [Link]

  • Photonic Solutions. (n.d.). How to Overcome Photobleaching and Phototoxicity in Live Cell Imaging. [Link]

  • ACS Publications. (2020, May 7). Fluorescent Labeling of Proteins of Interest in Live Cells: Beyond Fluorescent Proteins. [Link]

  • Dupou-Cezanne, L., et al. (2000). Continuous fluorescence microphotolysis of anthracene-labeled phospholipids in membranes. Biophysical Journal. [Link]

  • CoolLED. (n.d.). Optimising irradiance for fluorescence microscopy. [Link]

  • Wang, X., et al. (2023). Fluorescent-Dye-Labeled Amino Acids for Real-Time Imaging in Arabidopsis thaliana. International Journal of Molecular Sciences. [Link]

  • Bitesize Bio. (2025, June 6). “Where the hell did my signal go?” AKA The Problems (and Uses) of 'Photobleaching' in Microscopy and Imaging. [Link]

  • Winterbourn, C. C. (2021). Advances in Imaging Reactive Oxygen Species. The Journal of Biological Chemistry. [Link]

  • MDPI. (n.d.). Photophysical Properties of Anthracene Derivatives. [Link]

  • ResearchGate. (2025, August 8). Effects Of Reactive Oxygen Species On Cyan Fluorescent Protein. [Link]

  • Wikipedia. (n.d.). Photobleaching. [Link]

  • Nikon's MicroscopyU. (n.d.). Fluorophore Photobleaching Literature References. [Link]

  • Liu, T., et al. (2010). Cell damage and reactive oxygen species production induced by fluorescence microscopy. Journal of Biomedical Optics. [Link]

Sources

Technical Support Center: Handling Peptides Containing (2R)-2-Amino-3-(2-anthryl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: ANTH-9021 Subject: Prevention of Aggregation & Solubility Troubleshooting Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering difficulties with peptides containing (2R)-2-Amino-3-(2-anthryl)propanoic acid (D-2-Anthrylalanine). This non-canonical amino acid introduces a large, planar, hydrophobic anthracene moiety. Unlike standard hydrophobic residues (Leu, Val), the anthracene group drives aggregation not just through hydrophobic collapse, but via strong


-

stacking interactions
.

This guide provides a self-validating workflow to disrupt these interactions during Solid Phase Peptide Synthesis (SPPS), cleavage, and purification.

Part 1: The Mechanism of Failure

Before troubleshooting, you must understand why your peptide is failing. The anthracene side chains act as "molecular velcro."

Visualizing the Aggregation Trap

The following diagram illustrates the dual-threat of backbone hydrogen bonding and side-chain


-stacking that leads to insoluble aggregates (gelation).

G Start Solvated Peptide Chains Backbone Backbone H-Bonding (Beta-Sheet Formation) Start->Backbone High Concentration SideChain Anthracene π-π Stacking (Planar Aromatic Interaction) Start->SideChain Hydrophobic Environment Aggregate Insoluble Aggregate (Gelation/Precipitation) Backbone->Aggregate SideChain->Aggregate Dominant Force Chaotrope Intervention A: Chaotropic Salts (LiCl/KSCN) Disrupts H-Bonds Chaotrope->Backbone Blocks Solvent Intervention B: Fluorinated Solvents (HFIP) Disrupts π-Stacking Solvent->SideChain Solvates

Figure 1: The "Dual-Lock" Aggregation Mechanism. Successful synthesis requires unlocking both the backbone H-bonds (via heat/chaotropes) and the side-chain stacking (via solvent choice).

Part 2: Synthesis (SPPS) Protocol

Standard SPPS protocols (DMF/DCM) often fail because the growing peptide chain aggregates on the resin, causing "deletion sequences" (incomplete coupling).

Optimized Synthesis Parameters
ParameterStandard Protocol (Avoid)High-Aggregation Protocol (Recommended)
Resin Polystyrene (PS)PEG-PS (e.g., ChemMatrix, Tentagel) Why: PEG core swells better in polar solvents, reducing steric occlusion.
Loading 0.6 - 0.8 mmol/gLow Loading (< 0.25 mmol/g) Why: Increases distance between chains to prevent inter-chain stacking.
Solvent DMFNMP or "Magic Mixture" (DCM/DMF/NMP 1:1:1 + 1% Triton X-100)
Coupling Room Temp, 1 hourMicrowave (50°C - 75°C) or Double Couple (2x 2hr)
Additives NoneChaotropic Salts (0.1M LiCl or KSCN) in coupling buffer.
Step-by-Step: The "Magic Mixture" Workflow

If you observe coupling failures (monitoring via Kaiser test or micro-cleavage), switch to this solvent system immediately.

  • Prepare Solvent: Mix Dichloromethane (DCM), Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) in a 1:1:1 ratio.

  • Add Chaotrope: Dissolve Ethylene Carbonate (2M) or KSCN (0.1M) into the mixture.

  • Mechanism: The DCM swells the hydrophobic regions (Anthracene), while the Ethylene Carbonate/KSCN disrupts the hydrogen bond network of the backbone [1].

  • Execute Coupling: Use this mixture for the deprotection (Piperidine step) AND the coupling step of the Anthrylalanine and the subsequent 3 amino acids.

Critical Note: Do not use microwave heating if using DCM (low boiling point). Use NMP/LiCl for microwave protocols.

Part 3: Cleavage & Isolation Troubleshooting

Issue: After cleavage with TFA, you add cold ether, but the peptide does not precipitate (or forms a sticky oil). Cause: The lipophilic anthracene group makes the peptide soluble in ether/TFA mixtures.

Recovery Protocol
  • Evaporation: Do not add ether immediately.[1] Rotovap or blow nitrogen over the TFA cleavage cocktail until the volume is reduced by 90% (to an oil).

  • Cosolvent Precipitation: Instead of pure diethyl ether, use a mixture of Cold Ether : Hexane (1:1) . The hexane reduces the solubility of the hydrophobic anthracene moiety.

  • Centrifugation: Centrifuge at 4°C at 4000 rpm for 10 minutes.

  • Wash: Decant supernatant. Resuspend pellet in fresh Ether/Hexane, sonicate briefly, and centrifuge again.

Part 4: Solubilization & Purification

This is the most common failure point. Anthracene peptides often bind irreversibly to C18 columns or precipitate in aqueous buffers.

The "HFIP Trick" for Injection

Never attempt to dissolve the crude peptide in pure water or low-% Acetonitrile.

  • Dissolution: Dissolve the crude peptide in 100% Hexafluoroisopropanol (HFIP) .

    • Why: HFIP is a potent disruptor of

      
      -sheets and 
      
      
      
      -stacks. It creates a "monomeric" state [2].
  • Dilution: Dilute this solution 1:10 with 50% Aqueous Acetonitrile (or Methanol) immediately before injection.

    • Final Composition: ~10% HFIP, 45% ACN, 45% Water.

  • Column Choice:

    • Standard: C18 (Risk of irreversible binding).

    • Recommended: C4 or Phenyl-Hexyl Column .

    • Why: C4 has less hydrophobic surface area. Phenyl-Hexyl columns interact with the anthracene via

      
      -
      
      
      
      mechanisms that are often more reversible/controllable than pure hydrophobic interaction.
Purification Workflow Diagram

Workflow Input Crude Peptide (Solid/Oil) Step1 Dissolve in 100% HFIP Input->Step1 Step2 Dilute w/ Mobile Phase (Keep HFIP <10%) Step1->Step2 Decision Cloudy? Step2->Decision Action1 Add 5-10% DMSO or TFE Decision->Action1 Yes Action2 Inject on C4 Column (Heated to 50°C) Decision->Action2 No Action1->Action2

Figure 2: Solubilization decision tree. HFIP is the primary disaggregator; heat and stationary phase selection (C4) prevent column fouling.

Part 5: Frequently Asked Questions (FAQ)

Q: My peptide synthesis yield is near zero. Is it the D-isomer causing this? A: Unlikely. While (2R) (D-amino acids) alter secondary structure, the issue is the anthracene side chain . The steric bulk of the anthracene group hinders the approach of the incoming activated amino acid.

  • Fix: Use HATU or PyAOP (stronger activators) and double coupling times.[2] Ensure the resin loading is low (<0.2 mmol/g) [3].

Q: The peptide is pure but quenches its own fluorescence. Why? A: This is a signature of aggregation. Anthracene fluorophores undergo "self-quenching" when stacked close together.

  • Fix: Measure fluorescence in TFE (Trifluoroethanol) or add a detergent like Tween-20 to the buffer. If the signal jumps up, your peptide was aggregated.

Q: Can I use DMSO to dissolve it? A: DMSO is effective but difficult to remove during lyophilization and can oxidize sensitive residues (Met, Cys). HFIP is superior because it is volatile and can be removed by lyophilization or rotary evaporation.

References

  • Bera, S., et al. (2021).[3][4] Solid-state packing dictates the unexpected solubility of aromatic peptides.[4] Cell Reports Physical Science.[3] Retrieved from [Link]

  • CEM Corporation. (2025). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. Retrieved from [Link]

  • Wadhwani, P., et al. (2013).[5] Stereochemical effects on the aggregation and biological properties of the fibril-forming peptide [KIGAKI]3 in membranes.[5] Physical Chemistry Chemical Physics. Retrieved from [Link]

Sources

Technical Support Center: Optimizing (2R)-2-Amino-3-(2-anthryl)propanoic Acid (2-Ant) Fluorescence

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Role: Senior Application Scientist | Ticket: #ANT-FL-QUENCH

Introduction: Understanding Your Probe

Welcome to the technical support hub for (2R)-2-Amino-3-(2-anthryl)propanoic acid (2-Ant) . You are likely using this non-canonical amino acid (ncAA) as a blue-emitting fluorescent probe to monitor protein folding, peptide-membrane interactions, or conformational dynamics.

Unlike extrinsic dyes (e.g., FITC, Alexa Fluor), 2-Ant is sterically smaller and can be incorporated into the peptide backbone. However, its fluorescence is highly sensitive to the local electronic environment. If you are experiencing low quantum yield , unexpected signal loss , or pH-dependent fluctuations , this guide will help you diagnose the interference caused by neighboring amino acid residues.

Diagnostic Hub: Troubleshooting & FAQs

Issue 1: "My 2-Ant signal is significantly lower than expected in the native state."

Diagnosis: You are likely experiencing Photoinduced Electron Transfer (PET) quenching from neighboring electron-rich residues.[1]

Root Cause: In its excited state, the anthracene moiety of 2-Ant is susceptible to accepting an electron from nearby donor residues. This non-radiative decay pathway competes with fluorescence emission.

The Usual Suspects (Quenchers):

  • Tryptophan (Trp): The strongest intrinsic quencher.[1] If Trp is within ~5–10 Å of 2-Ant, expect massive signal loss.

  • Tyrosine (Tyr): A moderate quencher. Its quenching efficiency is often pH-independent but distance-dependent.

  • Methionine (Met): The thioether group acts as an electron donor, quenching anthracene fluorescence via PET.

  • Disulfide Bonds (Cys-Cys): These act as electron acceptors, quenching 2-Ant by removing an electron from the excited fluorophore.

Corrective Action:

  • In Silico Check: Review your sequence. Is 2-Ant placed

    
     or 
    
    
    
    (on a helix) relative to Trp, Tyr, or Met?
  • Mutation Strategy: If the quencher is not critical for function, mutate Trp

    
     Phe or Tyr 
    
    
    
    Phe (Phenylalanine does not quench 2-Ant efficiently).
  • Denaturation Test: Measure fluorescence in 6M Guanidine HCl. If fluorescence increases upon unfolding, the quenching is caused by the folded tertiary structure bringing a quencher into proximity.

Issue 2: "My fluorescence intensity fluctuates with pH."

Diagnosis: Histidine (His) mediated quenching.

Root Cause: Histidine is a conditional quencher.

  • Protonated (pH < 6.0): The imidazolium cation is electron-poor and typically does not quench via oxidative PET.

  • Deprotonated (pH > 6.0): The neutral imidazole ring becomes electron-rich and can act as an electron donor, quenching 2-Ant fluorescence.

Corrective Action:

  • Perform a pH titration (pH 4.0 to 8.0). If the signal drops as pH increases (sigmoidal curve with pKa ~6.0), a neighboring Histidine is the culprit.

Issue 3: "Is the quenching dynamic or static?"

Diagnosis: Determine the nature of the interaction to understand structural rigidity.

Differentiation Protocol:

  • Dynamic (Collisional): Quencher diffuses into the fluorophore. Temperature dependence: Higher T

    
     More diffusion 
    
    
    
    More quenching .
  • Static (Complex Formation): Quencher and fluorophore form a ground-state "dark" complex.[2] Temperature dependence: Higher T

    
     Complex dissociation 
    
    
    
    Less quenching (Higher Signal) .

Visualizing the Workflow

Use the following diagnostic flowchart to systematically identify the source of fluorescence loss in your 2-Ant labeled construct.

DiagnosticWorkflow Start START: Low 2-Ant Fluorescence CheckSeq Check Sequence for Trp, Tyr, Met, His Start->CheckSeq Denature Perform Denaturation Test (6M GuHCl or Urea) CheckSeq->Denature SignalUp Signal Increases? Denature->SignalUp StaticQ Diagnosis: Structural Quenching (Residues in proximity) SignalUp->StaticQ Yes Intrinsic Diagnosis: Environmental/Solvent (Polarity effects) SignalUp->Intrinsic No IdentifyRes Identify Specific Residue StaticQ->IdentifyRes PHCheck Check pH Dependency IdentifyRes->PHCheck TrpTyr Trp/Tyr/Met Present: PET Mechanism PHCheck->TrpTyr No HisCheck pH Sensitive? (Low signal at pH > 6) PHCheck->HisCheck Yes

Figure 1: Diagnostic decision tree for isolating the cause of fluorescence quenching in 2-Ant peptides.

Mechanistic Deep Dive: Photoinduced Electron Transfer (PET)

To effectively use 2-Ant, you must understand the thermodynamics of the quenching. The fluorescence of anthracene derivatives is quenched primarily by electron transfer rather than Förster Resonance Energy Transfer (FRET), because the absorption spectra of amino acids (Trp/Tyr) do not overlap significantly with the emission of anthracene (Blue, ~420nm).

The PET Pathway[1]
  • Excitation: 2-Ant absorbs a photon (

    
    ), promoting an electron to the excited singlet state (
    
    
    
    ).
  • Encounter: The excited anthracene encounters an electron donor (D), such as the indole ring of Tryptophan.

  • Transfer: An electron is transferred from the Donor (Trp) to the Acceptor (

    
    ), forming a radical ion pair (
    
    
    
    ).
  • Recombination: The radical pair recombines to the ground state without emitting a photon.

Quenching Efficiency Hierarchy

The efficiency depends on the oxidation potential of the neighboring residue. Lower oxidation potential = Easier to donate electron = Stronger Quencher.

ResidueMoietyRedox PropertyQuenching Strength
Tryptophan IndoleStrong e- DonorHigh (Dominant)
Tyrosine PhenolModerate e- DonorMedium
Methionine ThioetherModerate e- DonorMedium
Histidine ImidazolepH DependentLow (pH<6) / Med (pH>6)
Cysteine ThiolWeak DonorLow
Cystine Disulfidee- AcceptorMedium (Accepts e- from Ant)

Experimental Protocols

Protocol A: Stern-Volmer Quenching Analysis

Use this to quantify the accessibility of your 2-Ant probe to external quenchers (like Acrylamide or Iodide) or to characterize internal quenching by titrating a specific interactor.

Reagents:

  • Peptide/Protein solution (1-5

    
    M) in buffer.
    
  • Quencher stock solution (e.g., Acrylamide, 4M).

Procedure:

  • Baseline: Measure the integrated fluorescence intensity (

    
    ) of 2-Ant (Ex: 350 nm, Em: 380–500 nm).
    
  • Titration: Add aliquots of quencher. Mix gently.

  • Measurement: Measure intensity (

    
    ) after each addition. Correct for volume dilution.
    
  • Plot: Plot

    
     vs. [Quencher].
    
  • Analysis: Fit to the Stern-Volmer equation:

    
    
    
    • Linear plot = Dynamic quenching (collisional).

    • Upward curvature = Combined static and dynamic quenching (sphere of action).

Protocol B: pH Titration for Histidine Interaction

Procedure:

  • Prepare a buffer series (Citrate-Phosphate) ranging from pH 4.0 to 8.0.

  • Dilute 2-Ant peptide to identical concentrations in each buffer.

  • Measure fluorescence emission max.[3]

  • Result: A sigmoidal drop in intensity as pH increases confirms Histidine involvement.

Visualization: The PET Mechanism

PET_Mechanism Ground Ground State (2-Ant) Excited Excited State (2-Ant*) Ground->Excited Excitation (hv) Excited->Ground Fluorescence (Emitted hv) Radical Radical Pair (Ant- • Q+) Excited->Radical e- Transfer (Quenching) Donor Quencher (Trp/Tyr) Donor->Radical Donates e- Radical->Ground Recombination (Non-Radiative)

Figure 2: Schematic of Photoinduced Electron Transfer (PET). The red path represents the quenching pathway that competes with the blue fluorescence emission pathway.

References

  • Charge-Transfer-Induced Fluorescence Quenching of Anthracene Derivatives. Source: Wiley Online Library / PubMed [Link]

  • Fluorescence Quenching of Anthracene by Nitroaromatic Compounds. Source: Chalcogen.ro [Link]

  • Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids (PET Mechanism Validation). Source: NIH / PubMed Central [Link]

  • Fluorescence Quenching of Tryptophan and Tryptophanyl Dipeptides. Source: Scientific Research Publishing [Link]

  • Intrinsic Fluorescence Spectra of Tryptophan, Tyrosine and Phenylalanine. Source: Atlantis Press [Link]

Sources

Technical Support Center: Cleavage and Purification of Peptides Containing (2R)-2-Amino-3-(2-anthryl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the fluorescent, non-canonical amino acid (2R)-2-Amino-3-(2-anthryl)propanoic acid (AnA). The unique properties of AnA, particularly its bulky and hydrophobic anthryl group, introduce specific challenges during the final stages of solid-phase peptide synthesis (SPPS): cleavage from the resin and subsequent purification.

This guide is structured to provide in-depth, experience-based solutions to common problems. It moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your workflow.

I. Troubleshooting Guide: From Cleavage to Pure Peptide

This section addresses the most frequent issues encountered when working with AnA-containing peptides.

Issue 1: Incomplete or Failed Cleavage from the Resin

Question: I performed a standard TFA cleavage, but my yield is extremely low, or I recovered no peptide at all. What went wrong?

Answer:

Incomplete cleavage is a common hurdle with sterically hindered or aggregation-prone sequences, a characteristic often exacerbated by the bulky anthryl group of AnA.[1][2] The trifluoroacetic acid (TFA) needs to efficiently access the acid-labile linker to release your peptide.

Root Cause Analysis & Solutions:

  • Insufficient Reagent Access: The bulky nature of the anthryl group can create steric hindrance, preventing the TFA from reaching the cleavage site.

    • Solution: Increase the cleavage cocktail volume to ensure the resin is fully swollen and suspended. A common starting point is 10 mL of cleavage cocktail per gram of resin.[3]

  • Inadequate Cleavage Time: Standard cleavage times (e.g., 2 hours) may be insufficient.

    • Solution: Extend the cleavage time. It is advisable to perform a small-scale trial, testing time points of 2, 4, and 6 hours.[4] Monitor the cleavage progress by taking a small aliquot of the resin, precipitating the cleaved peptide, and analyzing it via HPLC or mass spectrometry.

  • Reagent Quality: Old or degraded TFA can have reduced efficacy.

    • Solution: Always use fresh, high-purity TFA.

Experimental Protocol: Small-Scale Trial Cleavage

  • Dry 20-50 mg of the peptide-resin under vacuum.

  • Add your chosen cleavage cocktail (e.g., 0.5 mL) to the resin in a microcentrifuge tube.

  • Allow the reaction to proceed at room temperature, taking aliquots at 1, 2, and 4 hours.

  • At each time point, filter the resin and collect the filtrate.

  • Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet twice with cold ether.

  • Dry the peptide pellet and analyze by HPLC to determine the optimal cleavage time.[4]

Issue 2: Poor Peptide Precipitation

Question: After adding cold ether to my TFA cleavage mixture, I don't see the expected white precipitate of my peptide. Where is my product?

Answer:

The high hydrophobicity of the anthryl group can significantly alter the solubility of your peptide.[5][6] While most peptides readily precipitate in non-polar solvents like diethyl ether, highly hydrophobic peptides may remain partially or fully solubilized.[7]

Root Cause Analysis & Solutions:

  • Increased Solubility in Ether: The hydrophobic nature of the AnA residue can increase the peptide's affinity for the ether phase.

    • Solution 1: Use a Different Precipitation Solvent. Methyl-tert-butyl ether (MTBE) is a common alternative that can be more effective for precipitating hydrophobic peptides.[8]

    • Solution 2: Water Precipitation. For extremely hydrophobic peptides, precipitation in cold water can be a surprisingly effective alternative to ether.[5]

  • Insufficient Volume of Ether: An inadequate volume of ether may not be sufficient to induce precipitation.

    • Solution: Ensure you are using at least a 10-fold excess of cold ether to the volume of your TFA cleavage mixture.[4]

Issue 3: HPLC Purification Challenges - Peak Tailing, Broadening, and Poor Resolution

Question: My crude peptide looks like a smear on the HPLC, with broad, tailing peaks. I'm struggling to resolve the main product from impurities.

Answer:

The purification of peptides containing AnA by reversed-phase high-performance liquid chromatography (RP-HPLC) is often challenging due to the strong hydrophobic and potential π-π stacking interactions between the anthryl group and the stationary phase (e.g., C18).[9][10] This can lead to the issues you're observing.

Root Cause Analysis & Solutions:

  • Strong Hydrophobic Interactions: The anthryl group's hydrophobicity causes strong retention on C18 columns, leading to peak broadening.

    • Solution 1: Modify the Mobile Phase. Incorporating a different organic modifier or ion-pairing agent can alter selectivity. For instance, using a different acid like phosphoric acid instead of TFA can sometimes improve peak shape.[11]

    • Solution 2: Use a Different Stationary Phase. A phenyl-hexyl or a diphenyl stationary phase can offer different selectivity through π-π interactions, potentially improving the separation of your AnA-containing peptide from closely eluting impurities.

  • Peptide Aggregation: The hydrophobic nature of AnA can promote peptide aggregation, which manifests as broad or multiple peaks on the HPLC.[1][12]

    • Solution: Use Aggregation-Disrupting Solvents. Prepare your sample in a solvent known to disrupt aggregation, such as 10-20% trifluoroethanol (TFE) in your initial mobile phase. Be cautious, as a high percentage of TFE can prevent your peptide from binding to the column.[7]

Workflow Diagram: Troubleshooting HPLC Purification

Caption: Troubleshooting workflow for HPLC purification of AnA-peptides.

II. Frequently Asked Questions (FAQs)

Q1: What is the best cleavage cocktail for a peptide containing (2R)-2-Amino-3-(2-anthryl)propanoic acid?

A common and effective cleavage cocktail for peptides without other sensitive residues (like Cys, Met, or Trp) is Reagent B: TFA/Phenol/Water/TIPS (88:5:5:2 v/v/v/v).[3][13] The phenol and triisopropylsilane (TIPS) act as scavengers to trap reactive carbocations generated during the cleavage of side-chain protecting groups, preventing unwanted modifications to your peptide.[14][15]

Q2: My AnA-containing peptide is very poorly soluble in the standard HPLC mobile phases (water/acetonitrile with 0.1% TFA). What can I do?

For highly hydrophobic peptides, improving solubility is key for successful purification.[5][16] You can try dissolving your crude peptide in a stronger organic solvent like isopropanol or n-propanol first, and then diluting it with your initial mobile phase.[16] Some studies have also shown success using a small percentage of formic acid in the mobile phase to improve the solubility of hydrophobic peptides.

Q3: Can the fluorescence of the anthryl group interfere with HPLC detection?

Standard HPLC UV detectors are typically set to monitor peptide bonds at 214-220 nm.[9][10] The anthracene moiety has a strong absorbance at different wavelengths (around 254 nm and 350-380 nm). Therefore, it should not directly interfere with detection at 214-220 nm. However, you can leverage its fluorescence by using a fluorescence detector in series with your UV detector to specifically track the AnA-containing peptide, which can be very helpful for identifying your product peak in a complex chromatogram.

Q4: Are there any special considerations for handling and storing purified AnA-containing peptides?

Due to the hydrophobic nature of the anthryl group, these peptides can be prone to aggregation and adsorption to surfaces. It is recommended to store the lyophilized peptide at -20°C or lower. For preparing stock solutions, consider using solvents that minimize aggregation, such as those containing a small amount of organic solvent (e.g., acetonitrile or DMSO) or aggregation-disrupting agents like TFE.

III. Detailed Protocols

Protocol 1: Global Cleavage of AnA-Containing Peptides

This protocol assumes the use of a standard acid-labile resin (e.g., Rink Amide).

  • Resin Preparation: Thoroughly wash the peptide-resin with dichloromethane (DCM) and dry it under high vacuum for at least 4 hours.[15][17]

  • Cleavage Cocktail Preparation: In a fume hood, prepare Reagent B: 8.8 mL TFA, 0.5 mL phenol, 0.5 mL water, and 0.2 mL triisopropylsilane.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[3]

  • Incubation: Gently agitate the mixture at room temperature for 3-4 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Add the filtrate dropwise to a 10-fold volume of ice-cold methyl-tert-butyl ether (MTBE).[8]

  • Peptide Collection: A white precipitate should form. Centrifuge the mixture, decant the ether, and wash the peptide pellet twice with cold MTBE.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Workflow Diagram: Peptide Cleavage and Precipitation

G A Dry Peptide-Resin B Add Cleavage Cocktail (Reagent B) A->B C Incubate 3-4 hours at RT B->C D Filter to remove resin C->D E Precipitate peptide in cold MTBE D->E F Centrifuge and wash pellet E->F G Dry crude peptide F->G

Caption: Standard workflow for the cleavage and precipitation of AnA-peptides.

Protocol 2: RP-HPLC Purification of AnA-Containing Peptides

This is a general starting point. Optimization of the gradient and mobile phases will likely be necessary.

  • Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Detection: 220 nm.

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, add a small amount of acetonitrile or isopropanol.

  • Gradient Elution:

    • Start with a shallow gradient to screen for the elution position of your peptide (e.g., 5-95% B over 40 minutes).

    • Once the approximate elution time is known, optimize the gradient around that point (e.g., a 1% per minute gradient starting 10% below the elution concentration).

  • Fraction Collection: Collect fractions corresponding to the main peak.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm the identity and purity of the desired peptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final product.[18]

IV. References

  • CEM. (n.d.). Application Note: Peptide Cleavage and Protected Cleavage Procedures.

  • Bio-synthesis. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.

  • CDN. (n.d.). Peptide Cleavage from Resin Protocol.

  • BenchChem. (2025). Cleavage cocktails for peptides with acid-labile side chains.

  • Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.

  • Google Patents. (n.d.). WO2015028599A1 - Cleavage of synthetic peptides.

  • Frenkel-Pinter, M., et al. (n.d.). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. PMC.

  • Luu, T., et al. (n.d.). Synthesis and purification of hydrophobic peptides for use in biomimetic ion channels.

  • Bachem. (n.d.). Peptide Purification Process & Methods: An Overview.

  • BenchChem. (n.d.). Troubleshooting incomplete cleavage of peptide from resin.

  • CDN. (n.d.). Cleavage Cocktail Selection.

  • Grace. (n.d.). Purification of a Lipid Peptide: Method Development for Hydrophobic Peptides.

  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.

  • Cytiva. (n.d.). On the Purification of Peptides with Size Exclusion Chromatography.

  • Royal Society of Chemistry. (n.d.). Solid-phase approaches for labelling targeting peptides with far-red emitting coumarin fluorophores.

  • Biovera Research. (2025, November 18). Solid-Phase Peptide Synthesis Methods: Complete Guide.

  • ResearchGate. (2020, November 3). I would like to ask if anyone among you knows what is the ideal concentration of TFA to use at a chemical synthesis of peptides?

  • AAPPTec. (n.d.). Peptide Purification.

  • Revvity. (2025, May 14). Step-by-step guide to peptide synthesis and manufacturing: From discovery to production.

  • Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography.

  • Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.

  • Wiley Online Library. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.

  • Frontiers. (2020, March 3). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.

  • SpringerLink. (n.d.). HPLC of Peptides and Proteins.

  • Teledyne Labs. (n.d.). Synthesis and purification of photoreactive peptides targeting epigenetic enzymes.

  • SpringerLink. (n.d.). HPLC Analysis and Purification of Peptides.

  • Waters. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.

  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection.

  • SciSpace. (n.d.). HPLC analysis and purification of peptides.

  • ResearchGate. (2018, July 22). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?

  • Biotage. (n.d.). Streamline your peptide synthesis workflow.

  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.

Sources

Technical Support Center: Solubilization of (2R)-2-Amino-3-(2-anthryl)propanoic Acid Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: ANTH-SOL-001 Status: Active Topic: Troubleshooting Solubility & Aggregation in Anthrylalanine-Containing Peptides Assigned Specialist: Senior Application Scientist

Executive Summary & Root Cause Analysis

The Core Issue: Peptides containing (2R)-2-Amino-3-(2-anthryl)propanoic acid (often abbreviated as D-Anthrylalanine or D-Ant) exhibit extreme hydrophobicity. Unlike standard hydrophobic residues (Leucine, Phenylalanine), the anthryl side chain consists of three fused benzene rings. This planar, aromatic structure drives aggressive aggregation via


-

stacking
, leading to precipitation, gelation, or adsorption to plasticware.

The (2R) Stereochemistry Factor: The (2R) designation indicates the D-enantiomer. While D-amino acids confer resistance to proteolytic degradation (enhancing biological half-life), they do not improve solubility. The physicochemical forces driving aggregation (hydrophobic effect and aromatic stacking) function identically for D- and L-isomers.

Visualizing the Problem: The Aggregation Cascade

The following diagram illustrates why your peptide is crashing out of solution.

AggregationMechanism cluster_0 Critical Failure Point Monomer Soluble Monomer (Fluorescent) Stacking π-π Stacking Interaction (Anthracene Rings Align) Monomer->Stacking High Concentration Aqueous Buffer Oligomer Non-Fluorescent Oligomer (Self-Quenching) Stacking->Oligomer Hydrophobic Collapse Precipitate Visible Precipitate / Gel (Experimental Failure) Oligomer->Precipitate Kinetic Trap

Figure 1: The aggregation pathway of Anthrylalanine peptides.[1] Note that fluorescence quenching is an early indicator of solubility failure.

Troubleshooting Guide: Solubilization Protocols

Decision Matrix: Choosing the Right Solvent System

Do not guess. Use this logic flow to select the correct solubilization strategy based on your downstream application.

SolventDecision Start Start: Define Application App_HPLC Analytical (HPLC/LCMS) Start->App_HPLC App_Bio Biological Assay (Cells/Enzymes) Start->App_Bio Solvent_A 100% DMSO or DMF App_HPLC->Solvent_A Check_Conc Req. Conc > 100 µM? App_Bio->Check_Conc Action_A Inject directly (Small volume) Solvent_A->Action_A Strategy_CoSolvent Strategy A: Organic Co-solvent Check_Conc->Strategy_CoSolvent No Strategy_CD Strategy B: Cyclodextrin Inclusion Check_Conc->Strategy_CD Yes (High Risk)

Figure 2: Decision tree for selecting the appropriate solubilization method based on experimental constraints.

Protocol A: The "Organic Co-Solvent" Method (Standard)

Best for: Low concentration assays (< 50 µM) or analytical chemistry.

The Logic: Anthrylalanine requires a "solvation layer" of organic solvent to prevent the rings from stacking before they disperse in water.

  • Calculate: Determine the amount of DMSO required to make a 10-20 mM stock solution .

    • Critical: Do NOT attempt to dissolve directly in water or buffer. It will form a gel that is nearly impossible to recover.

  • Dissolve: Add 100% anhydrous DMSO (or DMF) to the lyophilized powder. Vortex vigorously.

    • Verification: The solution must be crystal clear. If cloudy, sonicate for 15 seconds.

  • Dilute: Slowly add the stock solution to your aqueous buffer (e.g., PBS) while vortexing.

    • Limit: Keep the final DMSO concentration < 1% (v/v) for cell assays, or < 5% for enzymatic assays.

Protocol B: The "Cyclodextrin Inclusion" Method (Advanced)

Best for: High concentration requirements (> 100 µM), in vivo studies, or strictly aqueous environments.

The Logic:


-Cyclodextrins (specifically Hydroxypropyl-

-Cyclodextrin or HP-

-CD) have a hydrophobic cavity that perfectly accommodates the anthracene moiety. This forms a "host-guest" complex, shielding the hydrophobic anthryl group from water while the cyclodextrin's exterior remains hydrophilic.

Materials:

  • (2R)-Anthrylalanine peptide

  • Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD) - Pharma Grade recommended
  • PBS or Water

Step-by-Step:

  • Prepare Vehicle: Make a 20% (w/v) stock solution of HP-

    
    -CD in water/PBS. Filter sterilize (0.22 µm).
    
  • Pre-Solubilization: Dissolve your peptide in a minimal volume of DMSO (e.g., 10-20 µL) to ensure monomerization.

  • Complexation: Add the DMSO-peptide concentrate dropwise into the 20% HP-

    
    -CD solution while vortexing.
    
    • Target Ratio: You need a molar excess of Cyclodextrin (typically 10:1 to 50:1 CD:Peptide) to drive the equilibrium toward the inclusion complex.

  • Equilibration: Shake gently at room temperature for 30 minutes.

  • Validation: Centrifuge at 10,000 x g for 5 minutes. If no pellet forms, the complex is stable.

Data & Specifications

Physicochemical Properties Table[2]
PropertySpecificationImpact on Solubility
Residue Name (2R)-2-Amino-3-(2-anthryl)propanoic acidCore hydrophobic driver.
Hydrophobicity Extreme (LogP > 4.0 for the sidechain)Requires organic solvent or carrier.
Isoelectric Point (pI) N/A (Side chain is non-ionizable)pH adjustment (acid/base) has minimal effect on the anthryl group itself.
Fluorescence

nm,

nm
Self-Quenching: If fluorescence drops, aggregation is occurring.
Stereochemistry D-enantiomer (2R)Confers protease resistance; does not alter solubility.

Frequently Asked Questions (FAQs)

Q1: I used 5% DMSO, but the peptide precipitated after 1 hour. Why? A: This is a kinetic vs. thermodynamic issue. The peptide was kinetically soluble (temporarily dispersed) but thermodynamically unstable. The anthracene rings slowly found each other and stacked.

  • Fix: Switch to Protocol B (Cyclodextrin) . The inclusion complex prevents the rings from stacking, offering thermodynamic stability.

Q2: Can I use pH to solubilize this peptide? A: Likely not. The anthryl group is non-ionizable. While adjusting pH might charge the N- or C-terminus (or other residues like Lys/Asp), it will not disrupt the hydrophobic interaction of the large anthracene core. pH manipulation is only effective if the insolubility is driven by charge neutralization (pI), which is rarely the primary cause here.

Q3: The solution looks clear, but my assay results are erratic. What is happening? A: You likely have "invisible aggregates" or nanoparticles. The peptide may be forming colloids that are too small to scatter light (look clear) but large enough to interfere with binding or activity.

  • Test: Measure the fluorescence. If the fluorescence intensity is significantly lower than expected for that concentration, the fluorophores are quenching each other due to close proximity (aggregation).

Q4: How does the (2R) configuration affect synthesis? A: Coupling bulky, hydrophobic D-amino acids can be difficult due to steric hindrance.

  • Synthesis Tip: Use stronger activators (e.g., HATU/HOAt) and extend coupling times (2x 1 hour). Use a lower loading resin to prevent on-resin aggregation.

References

  • Bachem. (2021). Peptide Solubility Guidelines. Bachem Technical Library. Link

  • Thermo Fisher Scientific. (n.d.). Peptide Solubility Guidelines. Thermo Fisher Technical Support. Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Validates Cyclodextrin mechanism for hydrophobic drugs). Link

  • Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides.[2][3] MilliporeSigma Technical Documents. Link

  • ResearchGate. (2014). Fluorescence self-quenching between neighboring dyes as the underlying sensing mechanism.[4] (Demonstrates the quenching-aggregation link). Link

Sources

Technical Support Center: Synthesis of (2R)-2-Amino-3-(2-anthryl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (2R)-2-Amino-3-(2-anthryl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this non-proteinogenic amino acid. Here, we address common challenges and frequently asked questions, providing in-depth, field-proven insights to help you troubleshoot and optimize your synthetic route.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems you might encounter during the synthesis of (2R)-2-Amino-3-(2-anthryl)propanoic acid.

Question 1: I am observing a low yield of my desired product after the key carbon-carbon bond formation step. What are the likely causes and how can I improve it?

Answer:

Low yields in the formation of the carbon backbone of (2R)-2-Amino-3-(2-anthryl)propanoic acid often stem from several factors related to the reactivity of the anthracene moiety and the choice of synthetic strategy.

Potential Causes and Solutions:

  • Steric Hindrance: The bulky 2-anthryl group can sterically hinder the approach of nucleophiles or electrophiles. If you are using a method like the alkylation of a glycine enolate equivalent, the large electrophile (e.g., 2-(bromomethyl)anthracene) may react sluggishly.

    • Recommendation: Consider using a more reactive electrophile, such as 2-(iodomethyl)anthracene or 2-(trifluoromethanesulfonyloxymethyl)anthracene. Additionally, optimizing the reaction temperature and time is crucial; prolonged reaction times at elevated temperatures may be necessary, but this must be balanced against the risk of side reactions.

  • Poor Solubility of Starting Materials: Anthracene derivatives are often poorly soluble in common organic solvents. If your starting material, 2-substituted anthracene, is not fully dissolved, the reaction will be heterogeneous and slow, leading to low conversion.

    • Recommendation: Screen a variety of solvents or solvent mixtures to improve solubility. Dichloromethane (DCM), Tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF) are good starting points. For particularly insoluble substrates, consider using a co-solvent system or a higher-boiling point solvent like dioxane, while carefully monitoring for thermal decomposition.

  • Side Reactions of the Anthracene Ring: The anthracene core is susceptible to oxidation and electrophilic addition, especially under harsh reaction conditions.

    • Recommendation: Ensure all reactions are carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Avoid strong Lewis acids or electrophiles that could react with the anthracene ring.

Experimental Workflow for Optimizing C-C Bond Formation:

Caption: Troubleshooting workflow for low yield in C-C bond formation.

Question 2: My final product shows significant racemization. How can I improve the enantioselectivity of my synthesis?

Answer:

Achieving high enantioselectivity is a critical challenge in the synthesis of chiral amino acids. Racemization can occur at various stages, particularly during the introduction of the amino group or if the chiral center is labile under the reaction conditions.

Key Considerations for Enantioselectivity:

  • Choice of Asymmetric Synthesis Method: The method used to introduce the chirality is paramount. Common strategies include:

    • Chiral Auxiliaries: Using a chiral auxiliary (e.g., Evans oxazolidinones) can provide high diastereoselectivity during alkylation. However, the removal of the auxiliary can sometimes be harsh and lead to racemization.

    • Catalytic Asymmetric Synthesis: Methods like asymmetric hydrogenation of a dehydroamino acid precursor or Sharpless asymmetric aminohydroxylation of an alkene offer direct routes to enantiomerically enriched products.[1][2][3]

  • Protecting Group Strategy: The choice of protecting groups for the amino and carboxyl functionalities is crucial.[4][5][6][7] Some protecting groups can be removed under conditions that may cause epimerization.

    • Recommendation: Employ orthogonal protecting groups that can be removed under mild conditions.[7] For example, the use of a tert-Butoxycarbonyl (Boc) group for the amine and a benzyl (Bn) ester for the carboxylic acid allows for selective deprotection.

Troubleshooting Racemization:

Potential Cause Explanation Recommended Action
Harsh Deprotection Conditions Strong acidic or basic conditions used to remove protecting groups can lead to racemization of the α-proton.Use protecting groups that can be removed under milder, orthogonal conditions (e.g., Fmoc for the amine, t-butyl ester for the acid).[5][7]
Labile Chiral Center The α-proton of the amino acid can be acidic and prone to epimerization, especially if there are activating groups present.Minimize reaction times and use non-basic or mildly basic conditions wherever possible, especially after the chiral center is established.
Incomplete Chiral Resolution If using a resolution-based method, the separation of diastereomers or enantiomers may be incomplete.Optimize the crystallization or chromatographic conditions for better separation.
Question 3: I am struggling with the purification of my final product. What are the likely impurities and what purification strategies do you recommend?

Answer:

Purification of (2R)-2-Amino-3-(2-anthryl)propanoic acid can be challenging due to its amphoteric nature and the presence of structurally similar impurities.

Common Impurities:

  • Starting Materials: Unreacted 2-substituted anthracene or the glycine equivalent.

  • Diastereomers/Enantiomers: The corresponding (2S) enantiomer or diastereomeric intermediates if a chiral auxiliary is used.

  • Over-alkylation Products: If a glycine enolate is used, dialkylation can be a side reaction.

  • Protecting Group Remnants: Incomplete deprotection can leave partially protected amino acids.

Purification Strategies:

  • Crystallization: This is often the most effective method for obtaining highly pure amino acids. A careful screening of solvents and solvent mixtures is necessary. Due to the zwitterionic nature of the final product, it will likely have low solubility in most organic solvents but may be soluble in aqueous acidic or basic solutions.

    • Tip: Try dissolving the crude product in a minimal amount of dilute aqueous acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) and then slowly adjusting the pH to the isoelectric point to induce crystallization.

  • Ion-Exchange Chromatography: This technique is well-suited for separating amino acids from neutral or charged impurities. The zwitterionic nature of the product allows it to bind to both cation and anion exchange resins.

  • Reverse-Phase HPLC: For analytical and small-scale preparative purposes, reverse-phase HPLC using a water/acetonitrile or water/methanol gradient with a modifier like trifluoroacetic acid (TFA) or formic acid can be very effective.

Frequently Asked Questions (FAQs)

What are the most common synthetic routes for preparing non-proteinogenic amino acids like (2R)-2-Amino-3-(2-anthryl)propanoic acid?

The synthesis of non-proteinogenic α-amino acids has been extensively reviewed, and several robust methods are available.[8][9] The most common approaches can be categorized as:

  • Alkylation of Glycine Equivalents: This involves the use of a chiral glycine enolate equivalent that is alkylated with a suitable electrophile (e.g., 2-(bromomethyl)anthracene).

  • Asymmetric Strecker Synthesis: This classic method involves the reaction of an aldehyde (2-anthraldehyde) with a cyanide source and a chiral amine.

  • Asymmetric Hydrogenation: A prochiral dehydroamino acid precursor can be hydrogenated using a chiral catalyst to give the desired enantiomer.

  • Sharpless Asymmetric Aminohydroxylation: This method can be used to introduce the amino and hydroxyl groups across a double bond in a stereocontrolled manner.[1][2][3][10][11] The resulting amino alcohol can then be oxidized to the carboxylic acid.

General Synthetic Scheme (Illustrative):

Caption: Illustrative synthetic routes to the target amino acid.

What are the key considerations for choosing protecting groups in this synthesis?

Protecting group strategy is critical to avoid side reactions and ensure the integrity of the final product.[4][5][6][7][12]

  • Amino Group Protection: The amino group must be protected to prevent its nucleophilic character from interfering with other reaction steps. Common protecting groups include:

    • Boc (tert-Butoxycarbonyl): Stable to a wide range of conditions but easily removed with acid (e.g., TFA).

    • Cbz (Benzyloxycarbonyl): Removed by hydrogenolysis, which is generally a mild method.

    • Fmoc (9-Fluorenylmethoxycarbonyl): Removed under basic conditions (e.g., piperidine), offering orthogonality to acid-labile groups.[5][7]

  • Carboxyl Group Protection: The carboxylic acid is often protected as an ester to increase solubility in organic solvents and prevent it from acting as a nucleophile or an acid.

    • Methyl or Ethyl Esters: Removed by saponification (hydrolysis with a base), which can sometimes lead to racemization.

    • Benzyl Ester: Removed by hydrogenolysis, often concurrently with a Cbz group.

    • tert-Butyl Ester: Removed with acid, often concurrently with a Boc group.

Orthogonal Protection Strategy:

G cluster_amine Amine Protection cluster_carboxyl Carboxyl Protection Boc Boc tBu t-Butyl Ester Boc->tBu Acid Labile (e.g., TFA) Fmoc Fmoc Bn Benzyl Ester Fmoc->Bn Base Labile (Fmoc) / Hydrogenolysis (Bn)

Caption: Example of an orthogonal protecting group strategy.

Are there any known side reactions involving the anthracene moiety that I should be aware of?

Yes, the anthracene ring system has its own reactivity profile that can lead to side reactions:

  • Diels-Alder Reaction: The central ring of anthracene can act as a diene in Diels-Alder reactions, especially at elevated temperatures. This is a potential pathway for dimerization or reaction with other dienophiles in the reaction mixture.

  • Photodimerization: Anthracene is known to undergo photodimerization upon exposure to UV light. It is advisable to protect reactions involving anthracene derivatives from direct light.

  • Oxidation: As mentioned earlier, the anthracene core can be oxidized, particularly at the 9 and 10 positions, to form an anthraquinone-like structure. This is more of a concern for the 9-substituted isomer but can still be relevant for the 2-substituted derivative under strongly oxidizing conditions.

By carefully controlling the reaction conditions and being aware of these potential side reactions, you can significantly improve the outcome of your synthesis of (2R)-2-Amino-3-(2-anthryl)propanoic acid.

References

  • Organometallics. (2009). Asymmetric Synthesis of the Nonproteinogenic Silicon-Containing α-Amino Acids (R)- and (S)-α-[(Trimethylsilyl)methyl]alanine. ACS Publications. [Link]

  • Wiley. (n.d.). Asymmetric Synthesis of Non-Proteinogenic Amino Acids. [Link]

  • Reetz, M. T. (n.d.). Asymmetric syntheses of unnatural amino acids and hydroxyethylene Peptide isosteres. [Link]

  • Mendeleev Communications. (n.d.). Asymmetric synthesis of unusual α-amino acids. RSC Publishing. [Link]

  • Fu, G. C., & MacMillan, D. W. C. (2019). The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. PMC. [Link]

  • MDPI. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]

  • Albericio, F., & Carpino, L. A. (2009). Amino Acid-Protecting Groups. Chemical Reviews, ACS Publications. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Royal Society of Chemistry. (2025). From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning. [Link]

  • SciSpace. (n.d.). Amino Acid-Protecting Groups. [Link]

  • Organic Chemistry Portal. (n.d.). Sharpless Aminohydroxylation (Oxyamination). [Link]

  • Wikipedia. (n.d.). Sharpless oxyamination. [Link]

  • Wiley Online Library. (n.d.). Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis. [Link]

  • Wikipedia. (n.d.). Erlenmeyer–Plöchl azlactone and amino-acid synthesis. [Link]

  • ResearchGate. (2025). The Sharpless asymmetric aminohydroxylation reaction: Optimising ligand/substrate control of regioselectivity for the synthesis of 3- and 4-aminosugars. [Link]

  • Chemistry LibreTexts. (2021). 5.6: Dihydroxylation, Aminohydroxylation and Aziridination Reactions. [Link]

  • Buchler GmbH. (n.d.). Aminohydroxylation. [Link]

  • Cambridge University Press. (n.d.). Erlenmeyer-Plochl Azloactone Synthesis. [Link]

  • Chemical Science. (n.d.). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. RSC Publishing. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Enantioselective synthesis of 2-substituted 3-aminopropanoic acid (β-alanine) derivatives which are β-analogues of aromatic amino acids. RSC Publishing. [Link]

  • Google Patents. (n.d.).
  • Quora. (2019). How can you convert propanoic acid to 2 amino propanoic acid?. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). A Green Protocol for Erlenmeyer Plöchl Reaction by Using [bmIm]OH. [Link]

  • ResearchGate. (2025). A simple and efficient method for the synthesis of Erlenmeyer azlactones. [Link]

  • Organic Chemistry Portal. (n.d.). Enantioselective Synthesis of Allenes by Catalytic Traceless Petasis Reactions. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Chemoenzymatic Synthesis of 2-Amino-3-(2,2′-bipyridinyl)propanoic Acids.. [Link]

  • Reagent Database. (n.d.). (2r)-2-amino-3-(9-anthryl)propanoic acid. [Link]

Sources

Validation & Comparative

Comparative analysis of the environmental sensitivity of anthrylalanine and dansyl probes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: The choice between Anthrylalanine (Ant) and Dansyl (Dns) probes hinges on the specific environmental parameter of interest. Dansyl is the superior choice for detecting changes in dielectric constant (polarity) due to its Twisted Intramolecular Charge Transfer (TICT) mechanism, offering a massive Stokes shift that is easily ratiometric. Anthrylalanine , a non-canonical amino acid, is the superior choice for monitoring conformational dynamics and backbone rigidity . Its rigid, fused-ring structure minimizes motional freedom independent of the protein backbone, making it a high-fidelity reporter of local steric restriction rather than solvent polarity alone.

Mechanistic Foundations: The Physics of Sensitivity

To select the correct probe, one must understand the electronic transitions driving their fluorescence. The environmental sensitivity of these two fluorophores arises from fundamentally different quantum mechanical phenomena.

Dansyl: The TICT State

The Dansyl fluorophore (5-dimethylaminonaphthalene-1-sulfonyl) operates via a Twisted Intramolecular Charge Transfer (TICT) state. Upon excitation, the dimethylamino group twists relative to the naphthalene ring.

  • Mechanism: In polar solvents, the highly dipolar TICT state is stabilized, lowering its energy level. This results in a large bathochromic (red) shift in emission and a reduction in quantum yield due to non-radiative decay.

  • Result: Dansyl is a "solvatochromic ruler," shifting from blue (~450 nm) in hydrophobic cores to yellow-green (~550 nm) in water.

Anthrylalanine: Planar Aromatic Rigidity

Anthrylalanine (specifically L-2-anthrylalanine, 2-Ant) relies on the


 transitions of its rigid anthracene core.
  • Mechanism: Unlike Dansyl, 2-Ant does not undergo significant internal rotation upon excitation. Its sensitivity is derived from electron transfer quenching (by neighboring residues like Trp or disulfide bonds) and rotational correlation time .

  • Result: 2-Ant exhibits distinct vibronic structure and high quantum yield in hydrophobic environments but is less solvatochromic (color-shifting) than Dansyl. Its primary utility lies in fluorescence anisotropy and quenching-based mapping.

Diagram 1: Photophysical Pathways

The following diagram contrasts the relaxation pathways of Dansyl (Polarity dominant) and Anthrylalanine (Quenching/Dynamics dominant).

FluorescenceMechanism cluster_Dns Dansyl (TICT Mechanism) cluster_Ant Anthrylalanine (Rigid PAH) Dns_GS Ground State (S0) Dns_ES Excited State (S1) Dns_GS->Dns_ES Excitation Dns_TICT TICT State (Twisted, Polar) Dns_ES->Dns_TICT Relaxation (Polar Solvent) Dns_Em Solvatochromic Emission Dns_TICT->Dns_Em Red-shifted Ant_GS Ground State (S0) Ant_ES Excited State (S1) Ant_GS->Ant_ES Excitation Ant_Quench e- Transfer Quenching Ant_ES->Ant_Quench Nearby Trp/Cys Ant_Em Structured Emission Ant_ES->Ant_Em High QY (Hydrophobic)

Caption: Comparative photophysical pathways. Dansyl relaxes via a solvent-stabilized twisted state (TICT), while Anthrylalanine emission is modulated by direct quenching or steric restriction.

Comparative Performance Metrics

The following data aggregates typical performance across standard biological buffers and model hydrophobic solvents (e.g., Dioxane/Methanol).

FeatureDansyl (Dns)Anthrylalanine (2-Ant)
Primary Sensitivity Dielectric Constant (

)
Microviscosity / Sterics
Excitation

330 – 340 nm320 – 350 nm (Vibronic)
Emission

450 nm (Hydrophobic)

550 nm (Water)
390 – 420 nm (Structured)
Stokes Shift Huge (3000–9000 cm

)
Moderate (2000–4000 cm

)
Dipole Change (

)
High (~10–20 D)Low (~2–5 D)
Quantum Yield (

)
Low in water (<0.1); High in oil (>0.6)Moderate in water; High in oil
Lifetime (

)
Long (10–20 ns)Medium (3–10 ns)
Anisotropy (

)
Low (flexible linker)High (rigid attachment)
Expert Insight on Data Interpretation
  • The "Blue Shift" Trap: Researchers often look for a blue shift to indicate hydrophobic binding. With Dansyl , this is reliable (e.g., 520nm

    
     480nm). With Ant , the spectral shape changes (ratio of vibronic peaks) are more diagnostic than the shift of the maximum wavelength.
    
  • FRET Utility: Dansyl is an excellent FRET acceptor for Tryptophan (Trp

    
     Dns) due to spectral overlap. Ant is often used as a donor or a standalone probe to avoid overlap with native Trp signals.
    

Structural Perturbation & Steric Analysis

In drug development, the "Heisenberg Uncertainty Principle of Chemical Biology" applies: The more you label a system, the more you perturb it.

Dansyl: The "Floppy" Label

Dansyl is typically attached via a sulfonyl chloride reaction to Lysine amines or Cysteine thiols.

  • Linker: The sulfonamide linkage adds rotational freedom.

  • Bulk: The naphthalene ring is bulky.

  • Risk: High risk of perturbing local packing if the labeling site is buried. Best used for surface-exposed residues to report on domain docking.

Anthrylalanine: The "Stealth" Insertion

Ant is a non-canonical amino acid (ncAA) incorporated via amber suppression or solid-phase peptide synthesis (SPPS).

  • Linker: None. It attaches directly to the peptide backbone (

    
    ).
    
  • Bulk: Roughly the size of Tryptophan + a fused benzene ring.

  • Advantage: It reports the motion of the backbone itself, not a floppy linker. This makes it the gold standard for folding studies where backbone dynamics are the variable of interest.

Experimental Protocol: The Lippert-Mataga Sensitivity Assay

To rigorously validate the environmental sensitivity of your probe in your specific scaffold, you must generate a Lippert-Mataga plot. This quantifies the change in dipole moment (


) upon excitation.[1][2]
Reagents
  • Probe-Peptide Conjugate: Purified (>95% HPLC).

  • Solvent Panel: Cyclohexane (Non-polar), Toluene, Chloroform, Ethyl Acetate, Methanol, Acetonitrile, Water (Polar).

  • Spectrofluorometer: Temperature controlled at 25°C.

Workflow
  • Preparation: Dissolve peptide to 5

    
    M in each solvent. Ensure optical density (OD) at 
    
    
    
    is < 0.1 to avoid inner filter effects.
  • Acquisition: Record absorption (

    
    ) and emission (
    
    
    
    ) maxima in wavenumbers (cm
    
    
    ).
  • Calculation: Calculate the Stokes Shift (

    
    ).
    
  • Plotting: Plot

    
     against the Orientation Polarizability (
    
    
    
    ) of the solvents.[3][4]
    • 
      [1]
      
    • Where

      
       is the dielectric constant and 
      
      
      
      is the refractive index.[4]
Diagram 2: Sensitivity Assay Workflow

LippertProtocol Start Start: Purified Probe-Peptide SolventPrep Prepare Solvent Panel (Non-polar to Polar) Start->SolventPrep Measure Measure Abs & Em Maxima (Convert to cm⁻¹) SolventPrep->Measure Calc Calculate Stokes Shift (Δν) & Polarizability (Δf) Measure->Calc Plot Generate Lippert-Mataga Plot Calc->Plot Analyze Slope Analysis: Steep = High Polarity Sensitivity (Dansyl) Flat = Low Polarity Sensitivity (Ant) Plot->Analyze

Caption: Step-by-step workflow for quantifying solvatochromic sensitivity using the Lippert-Mataga method.

References

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer.

  • Sisido, M., et al. (2011). "Genetic Incorporation of a Highly Fluorescent Amino Acid, L-2-Anthrylalanine, into Proteins." ChemBioChem.

  • Chen, R. F. (1967). "Fluorescence of Dansyl Amino Acids in Organic Solvents and Protein Solutions." Archives of Biochemistry and Biophysics.

  • Valeur, B. (2001). Molecular Fluorescence: Principles and Applications. Wiley-VCH.

  • Charier, S., et al. (2005). "A fluorescent probe designed for studying protein conformational change."[5][6] Proceedings of the National Academy of Sciences (PNAS).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.